1,5-Dimethoxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCSPRJFGGDREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291265 | |
| Record name | 1,5-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-63-5 | |
| Record name | 1,5-Dimethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethoxynaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,5-Dimethoxynaphthalene
This technical guide provides a comprehensive overview of the core chemical properties of 1,5-dimethoxynaphthalene, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical and workflow information.
Core Chemical and Physical Properties
This compound is a disubstituted naphthalene derivative with the chemical formula C₁₂H₁₂O₂.[1][2][3] It is a solid at room temperature with a melting point in the range of 180-184 °C.[3] The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2][3] |
| Molecular Weight | 188.22 g/mol | [1][2][3] |
| CAS Number | 10075-63-5 | [1][2][3] |
| Appearance | Solid | [3] |
| Melting Point | 180-184 °C | [3] |
| Boiling Point | 311.2 °C at 760 mmHg | |
| Density | 1.097 g/cm³ | |
| Flash Point | 130.3 °C | |
| Vapor Pressure | 0.00105 mmHg at 25 °C | |
| XLogP3 | 3.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Reactivity
The primary synthetic route to this compound is through the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene. This involves the deprotonation of the hydroxyl groups with a base, followed by reaction with a methylating agent.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures for analogous naphthalene derivatives.
Materials:
-
1,5-Dihydroxynaphthalene
-
Dimethyl sulfate (or Methyl iodide)
-
Sodium hydroxide (or Potassium carbonate)
-
Anhydrous acetone (if using K₂CO₃)
-
Methanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Base-mediated Deprotonation:
-
Using Sodium Hydroxide: Dissolve 1,5-dihydroxynaphthalene in a 10% aqueous sodium hydroxide solution.
-
Using Potassium Carbonate: In a flame-dried round-bottom flask, create a slurry of 1,5-dihydroxynaphthalene and an excess of finely powdered, anhydrous potassium carbonate in anhydrous acetone.[4]
-
-
Methylation:
-
Slowly add dimethyl sulfate (or methyl iodide) to the reaction mixture with stirring. Gentle warming may be necessary to initiate the reaction.
-
If using potassium carbonate and methyl iodide, heat the mixture to reflux and maintain it overnight with vigorous stirring.[4]
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
If using NaOH, the product may precipitate out. Filter the solid and wash thoroughly with water.
-
If using K₂CO₃, filter the reaction mixture to remove the inorganic salts.[4] Evaporate the solvent from the filtrate under reduced pressure.
-
For further purification, the crude product can be extracted with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
The final product can be purified by recrystallization from a suitable solvent such as ethanol.
-
References
An In-depth Technical Guide to 1,5-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,5-Dimethoxynaphthalene, a naphthalene derivative with significant applications across various scientific and industrial fields. This document consolidates its chemical properties, synthesis protocols, and key applications to serve as a vital resource for professionals in research and development.
Compound Identification and Properties
This compound is an aromatic organic compound. Its fundamental identification and physicochemical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 10075-63-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₂O₂ | [2][4] |
| Molecular Weight | 188.22 g/mol | [2][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Naphthalene, 1,5-dimethoxy- | [3][4] |
Physicochemical Data:
| Property | Value | Source |
| Appearance | White crystalline solid | [5] |
| Melting Point | 180-184 °C | [3] |
| Boiling Point | 311.2 °C at 760 mmHg | [3] |
| Density | 1.097 g/cm³ | [3] |
| Flash Point | 130.3 °C | [3] |
| Vapor Pressure | 0.00105 mmHg at 25°C | [3] |
Experimental Protocols
A. Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene.[5]
Materials:
-
1,5-dihydroxynaphthalene (100 g, 0.62 mol)
-
10% Sodium Hydroxide (NaOH) solution (500 mL, 1.25 mol)
-
Dimethyl sulfate (156 g, 1.24 mol)
-
Benzene
-
Activated carbon
-
Distilled water
-
5% Potassium Hydroxide (KOH) solution
Procedure: [5]
-
Under a nitrogen atmosphere, dissolve 100 g (0.62 mol) of 1,5-dihydroxynaphthalene in 500 mL of 10% NaOH solution within a 2 L two-necked round-bottom flask.
-
Slowly add 156 g (1.24 mol) of dimethyl sulfate to the solution over a period of 1 hour.
-
Allow the reaction to proceed for 2 hours. A precipitate will form.
-
Collect the resulting precipitate via vacuum filtration.
-
Wash the precipitate sequentially with 200 mL of 5% KOH solution (twice) and then with 200 mL of distilled water (three times).
-
Dry the washed residue.
-
Dissolve the dried product completely in 1.5 L of benzene at 80 °C, containing 300 g of activated carbon.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool, which will result in the crystallization of this compound as white crystals. The expected yield is approximately 73 g (63%).
B. Purification Method
For further purification, this compound can be crystallized from ethanol, acetic acid, or benzene.[5] Vacuum distillation is also a viable purification technique.[5]
Applications in Research and Drug Development
This compound and its precursor, 1,5-dihydroxynaphthalene, are valuable compounds with diverse applications.
-
Pharmaceutical Intermediates: The precursor, 1,5-dihydroxynaphthalene, serves as a starting material for synthesizing various drugs, including anti-inflammatory agents, analgesics, and antipyretics.[6] It is also involved in producing natural products like Vitamin K and coenzyme Q10.[6] Naphthalene derivatives, in general, are studied for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7]
-
Industrial Synthesis: this compound is utilized in the synthesis of pesticides and in the preparation of polyhydric alcohols.[8]
-
Materials Science: The compound is a component in the development of molecular magnetic devices and complex supramolecular structures such as rotaxanes and catenanes.[8]
-
Dye and Pigment Industry: 1,5-dihydroxynaphthalene is a crucial intermediate in producing mordant azo dyes, such as C.I. Mordant Black 9.[9] It also serves as a precursor to Juglone (5-hydroxy-1,4-naphthoquinone), a natural dye.[10][11]
Visualization of Synthetic Pathway
The synthesis of this compound from its diol precursor is a foundational reaction for its production. The workflow illustrates the key reactants, reagents, and the resulting product.
Caption: Synthetic pathway for this compound.
References
- 1. 10075-63-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. scbt.com [scbt.com]
- 3. This compound, CAS No. 10075-63-5 - iChemical [ichemical.com]
- 4. This compound | C12H12O2 | CID 252527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1 5-DIMETHOXYNAPHTHALENE 97 | 10075-63-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. 1,5-Dimethoxynaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5-Dihydroxy naphthalene | 83-56-7 [chemicalbook.com]
- 10. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 11. Juglone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure of 1,5-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and characterization of 1,5-dimethoxynaphthalene. The document includes detailed spectroscopic data, crystallographic analysis, and experimental protocols for its synthesis and characterization, tailored for a scientific audience.
Physicochemical and Structural Properties
This compound is a white crystalline solid with the chemical formula C₁₂H₁₂O₂.[1][2][3] It is an important chemical intermediate used in the synthesis of pesticides, polyhydric alcohols, and as a component in molecular magnetic devices.[4]
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 10075-63-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₂O₂ | [2][4] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 180-184 °C | [3][5] |
| SMILES | COC1=CC=CC2=C1C=CC=C2OC | [1] |
| InChIKey | ANCSPRJFGGDREM-UHFFFAOYSA-N | [1] |
Molecular Structure Visualization
The structure of this compound consists of a naphthalene core with two methoxy groups (-OCH₃) substituted at the 1 and 5 positions.
Caption: 2D chemical structure of this compound.
Crystallographic Analysis
Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic space group P2₁/c.[4] A key feature of its solid-state structure is that the molecule is located on an inversion centre.[4] This arrangement indicates that the methoxy groups do not cause any significant distortion to the planarity of the naphthalene ring system.[4] In the crystal lattice, molecules adopt a herringbone packing motif.[4] The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds, which form chains propagating along the[6] direction.[4]
| Crystal Data Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a (Å) | 7.0412 (3) | [4] |
| b (Å) | 10.1058 (4) | [4] |
| c (Å) | 6.5773 (2) | [4] |
| β (º) | 95.509 (3) | [4] |
| Volume (ų) | 465.86 (3) | [4] |
| Z | 2 | [4] |
| Calculated Density (Mg m⁻³) | 1.342 | [4] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
¹H NMR Spectroscopy The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy groups.
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment | Reference |
| 7.70 | Doublet (d) | 8.8 | 2H | Aromatic Protons | [3] |
| 7.38 | Triplet (t) | 8.0 | 2H | Aromatic Protons | [3] |
| 6.98 | Doublet (d) | 8.0 | 2H | Aromatic Protons | [3] |
| 3.94 | Singlet (s) | N/A | 6H | Methoxy Protons (-OCH₃) | [3] |
| (Solvent: CDCl₃, Frequency: 400 MHz) |
¹³C NMR Spectroscopy ¹³C NMR data for this compound is available in spectral databases, providing further confirmation of the carbon skeleton.[1]
Mass Spectrometry Electron ionization mass spectrometry (GC-MS) shows a prominent molecular ion peak consistent with its molecular weight.
| m/z | Relative Intensity | Assignment | Reference |
| 188 | Top Peak | [M]⁺ (Molecular Ion) | [1] |
| 173 | 2nd Highest | [M-CH₃]⁺ | [1] |
| 115 | 3rd Highest | Fragment Ion | [1] |
Infrared (IR) Spectroscopy FT-IR and FT-Raman spectra of this compound have been experimentally recorded and analyzed with the support of Density Functional Theory (DFT) calculations to assign vibrational frequencies.
Experimental Protocols
A. Synthesis of this compound
This protocol describes the synthesis via the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene.[3]
Materials:
-
1,5-Dihydroxynaphthalene (100 g, 0.62 mol)
-
10% Sodium Hydroxide (NaOH) solution (500 mL)
-
Dimethyl sulfate (156 g, 1.24 mol)
-
5% Potassium Hydroxide (KOH) solution
-
Benzene
-
Activated Carbon
-
Distilled water
Procedure:
-
Under a nitrogen atmosphere, dissolve 100 g of 1,5-dihydroxynaphthalene in 500 mL of 10% NaOH solution in a 2 L two-necked round-bottom flask.
-
Slowly add 156 g of dimethyl sulfate over a period of 1 hour.
-
Allow the reaction to proceed for 2 hours. A precipitate will form.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate sequentially with 200 mL of 5% KOH solution (twice) and 200 mL of distilled water (three times).
-
Dry the washed solid.
-
For purification, dissolve the dried residue completely in 1.5 L of benzene at 80 °C containing 300 g of activated carbon.
-
Filter the hot solution and allow it to cool, which will yield white crystals of this compound.
Caption: Workflow for the synthesis of this compound.
B. Single-Crystal X-ray Diffraction
This protocol outlines the general workflow for the structural characterization of a synthesized compound like this compound.[4]
Methodology:
-
Crystal Growth: Obtain single crystals suitable for diffraction. For this compound, colorless single crystals were grown from a methanol/ethyl acetate solvent blend.[4]
-
Data Collection: Mount a selected crystal on a diffractometer (e.g., an Oxford Diffraction SuperNova). Collect diffraction data at a controlled temperature (e.g., 150 K).[4]
-
Structure Solution: Process the collected data to determine the unit cell parameters and space group. Solve the phase problem to obtain an initial model of the crystal structure.
-
Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data until the model converges, yielding the final, detailed molecular structure.[4]
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
References
- 1. This compound | C12H12O2 | CID 252527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1 5-DIMETHOXYNAPHTHALENE 97 | 10075-63-5 [chemicalbook.com]
- 4. 1,5-Dimethoxynaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CAS No. 10075-63-5 - iChemical [ichemical.com]
- 6. researchgate.net [researchgate.net]
1,5-Dimethoxynaphthalene synthesis from 1,5-dihydroxynaphthalene
An In-depth Technical Guide to the Synthesis of 1,5-Dimethoxynaphthalene from 1,5-Dihydroxynaphthalene
This technical guide provides a comprehensive overview of the synthesis of this compound from 1,5-dihydroxynaphthalene. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely employed method for preparing ethers.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
Introduction and Reaction Principle
This compound is a valuable chemical intermediate used in the synthesis of various organic compounds, including pesticides and materials for the electronics industry.[2] The synthesis from 1,5-dihydroxynaphthalene is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]
The core of the reaction involves the deprotonation of the two hydroxyl groups of 1,5-dihydroxynaphthalene by a strong base to form the more nucleophilic 1,5-naphthoxide dianion. This dianion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide.[1][3] This process occurs twice to yield the final diether product, this compound.
Experimental Protocols
Two common protocols for the methylation of dihydroxynaphthalenes are presented below, adapted for the synthesis of this compound.
Protocol 1: Methylation using Dimethyl Sulfate and Sodium Hydroxide
This protocol is adapted from a standard procedure for the methylation of naphthols.[1]
Materials:
-
1,5-Dihydroxynaphthalene (C₁₀H₈O₂)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.
-
Diethyl ether or Dichloromethane
-
Dilute Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 1,5-dihydroxynaphthalene (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.2 equivalents).
-
Cool the resulting solution in an ice bath to maintain a low temperature.
-
Slowly and carefully add dimethyl sulfate (2.2 equivalents) to the cooled solution with continuous stirring. Handle dimethyl sulfate in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Gentle warming may be applied to ensure the reaction goes to completion.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may separate as a solid. If so, filter the solid product and wash it thoroughly with water.[1]
-
If the product does not precipitate, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).[5]
-
Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization from dilute ethanol to obtain pure this compound.[1]
Protocol 2: Methylation using Methyl Iodide and Potassium Carbonate
This protocol is based on a procedure using methyl iodide as the methylating agent and potassium carbonate as the base in an organic solvent.[6]
Materials:
-
1,5-Dihydroxynaphthalene (C₁₀H₈O₂)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Methyl Iodide (CH₃I) - Caution: Toxic and a suspected carcinogen.
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,5-dihydroxynaphthalene (1 equivalent) and an excess of finely powdered, anhydrous potassium carbonate (approximately 5-10 equivalents).[6][7]
-
Add anhydrous acetone or DMF as the solvent to the flask.
-
Add methyl iodide (at least 2.5 equivalents) to the reaction mixture. Handle methyl iodide in a fume hood.
-
Heat the mixture to reflux and maintain it for several hours to overnight with vigorous stirring.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and any potassium iodide formed.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]
Data Presentation
The following table summarizes the quantitative data and conditions for the synthesis of this compound. The yield and purity are based on optimized procedures for similar dihydroxynaphthalene methylations.[8]
| Parameter | Protocol 1 (DMS/NaOH) | Protocol 2 (CH₃I/K₂CO₃) | Reference(s) |
| Starting Material | 1,5-Dihydroxynaphthalene (1 eq) | 1,5-Dihydroxynaphthalene (1 eq) | [9] |
| Methylating Agent | Dimethyl Sulfate (~2.2 eq) | Methyl Iodide (>2.5 eq) | [1][6] |
| Base | Sodium Hydroxide (~2.2 eq) | Potassium Carbonate (5-10 eq) | [1][6] |
| Solvent | Water | Acetone or DMF | [1][6] |
| Reaction Temperature | 0 °C to Room Temperature | Reflux Temperature | [1][6] |
| Reaction Time | 3-4 hours | Overnight | [5][6] |
| Typical Yield | >90% | ~90% | [6][8] |
| Product Purity | >98% (after recrystallization) | >98% (after purification) | [8] |
| Product Melting Point | Not specified, but pure solid | Not specified, but pure solid | [2] |
| Product Formula | C₁₂H₁₂O₂ | C₁₂H₁₂O₂ | [10] |
| Product Molar Mass | 188.22 g/mol | 188.22 g/mol | [10] |
Mandatory Visualizations
Reaction Scheme
The following diagram illustrates the overall chemical transformation.
Caption: Williamson ether synthesis of this compound.
Experimental Workflow
This diagram provides a step-by-step visual guide to the synthesis and purification process.
Caption: General experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,5-Dimethoxynaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,5-Dimethoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 10. This compound | C12H12O2 | CID 252527 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1,5-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethoxynaphthalene is an aromatic organic compound with the chemical formula C₁₂H₁₂O₂. As a derivative of naphthalene, its physical and chemical properties are of significant interest in various fields of chemical research and development, including as an intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a logical workflow for its characterization.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| CAS Number | 10075-63-5 |
| Appearance | Solid |
Quantitative Physical Data
The key quantitative physical properties of this compound are presented in the following table for easy reference and comparison.
| Physical Property | Value |
| Melting Point | 180-184 °C[1] |
| Boiling Point | 311.2 °C at 760 mmHg |
| Density | 1.097 g/cm³ |
| Vapor Pressure | 0.00105 mmHg at 25°C |
| Flash Point | 130.3 °C |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound such as this compound.
Purification by Recrystallization
Prior to the determination of its physical properties, it is crucial to ensure the purity of the this compound sample. Recrystallization is a standard method for purifying solid organic compounds.
Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In a flask, the crude this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration: If insoluble impurities are present, the hot solution is quickly filtered to remove them.
-
Crystallization: The hot, clear filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.
-
Isolation of Crystals: The formed crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are then dried to remove any residual solvent.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1°C) is indicative of a pure substance.
Methodology:
-
Sample Preparation: A small amount of the dried, purified this compound is finely crushed and packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a Thiele tube filled with mineral oil.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the end of melting) are recorded. This range is the melting point of the sample.
Boiling Point Determination (Thiele Tube Method)
For a solid with a known boiling point, this method can be used for verification, although it is more commonly applied to liquids.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil. The oil level should be above the sample level in the test tube.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat is then removed.
-
Boiling Point Reading: The temperature is carefully monitored as the apparatus cools. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.
Density Determination (Liquid Displacement Method)
The density of an insoluble solid can be determined by measuring the volume of a liquid it displaces.
Methodology:
-
Mass Measurement: A known mass of purified this compound is accurately weighed using an analytical balance.
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water, if appropriate), and the initial volume is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.
¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: The ¹H-NMR spectrum is acquired.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
-
Spectral Analysis: The chemical shifts, integration values (relative number of protons), and splitting patterns (multiplicity) of the signals are analyzed to confirm the structure of this compound. The ¹H-NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of an organic compound like this compound.
Caption: Workflow for the characterization of this compound.
References
A Technical Guide to the Solubility of 1,5-Dimethoxynaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-dimethoxynaphthalene in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing detailed experimental protocols to enable researchers to determine solubility in their specific systems of interest. The guide outlines the theoretical principles of solubility, presents established methodologies for solubility determination, and includes a standardized workflow diagram. A template for data presentation is also provided to encourage systematic data collection and comparison.
Introduction
This compound is an aromatic ether with a naphthalene core, a structure that suggests a predominantly nonpolar character with some capacity for polar interactions due to the two methoxy groups. Understanding its solubility in various organic solvents is critical for a wide range of applications, including organic synthesis, purification, formulation development in the pharmaceutical industry, and materials science. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in nonpolar or moderately polar organic solvents. However, precise quantitative solubility data is essential for process optimization and rational solvent selection.
Given the data gap, this guide provides the necessary tools for researchers to experimentally determine the solubility of this compound.
Quantitative Solubility Data
As of the compilation of this guide, a comprehensive set of quantitative solubility data for this compound across a range of organic solvents and temperatures is not available in published literature. To facilitate standardized data collection and comparison within the scientific community, the following table structure is recommended for reporting experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) | Method of Determination |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined | e.g., Spectroscopic |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Hexane | 25 | Data to be determined | Data to be determined | Data to be determined | e.g., Spectroscopic |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of solid organic compounds like this compound in organic solvents. The choice of method may depend on the equipment available, the nature of the solvent, and the desired accuracy.
General Experimental Workflow
The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute in a known amount of the solvent.
Caption: General workflow for experimental solubility determination.
Gravimetric Method
This is a straightforward and widely used method for determining solubility.
Materials:
-
This compound
-
Solvent of interest
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe and syringe filter (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Evaporating dish or pre-weighed vial
Procedure:
-
Add an excess amount of this compound to a vial containing a known mass or volume of the chosen organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter.
-
Dispense the filtered supernatant into a pre-weighed evaporating dish or vial.
-
Record the exact mass of the supernatant transferred.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.
-
Once the solvent is completely removed, weigh the dish or vial containing the solid residue.
-
The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.
-
Calculate the solubility in the desired units (e.g., g of solute / 100 g of solvent, or g/100 mL).
Spectroscopic Method (UV-Vis)
This method is suitable for compounds that have a chromophore and absorb in the UV-Vis region. It is often faster than the gravimetric method but requires the initial generation of a calibration curve.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
The same materials as for the gravimetric method for preparing the saturated solution.
Procedure:
Part 1: Preparation of Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.
Part 2: Determination of Solubility
-
Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-5).
-
Carefully dilute a known volume of the filtered saturated supernatant with a known volume of the pure solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Polarity of the Solvent: Based on the "like dissolves like" principle, nonpolar to moderately polar solvents are expected to be good solvents for this compound.
-
Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is measured.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity materials is recommended for accurate results.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.
Conclusion
While quantitative solubility data for this compound is currently scarce, this technical guide provides researchers, scientists, and drug development professionals with the necessary framework to experimentally determine this crucial physicochemical property. The detailed protocols for the gravimetric and spectroscopic methods, along with the standardized data presentation format, are intended to facilitate the generation of reliable and comparable solubility data. The systematic study of the solubility of this compound in a variety of organic solvents will be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. Page loading... [guidechem.com]
- 2. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 3. 1,5-Dihydroxy naphthalene | 83-56-7 [chemicalbook.com]
- 4. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 1,5-Dimethoxynaphthalene
This guide provides a comprehensive analysis of the crystal structure of 1,5-dimethoxynaphthalene, tailored for researchers, scientists, and professionals in drug development. The document outlines the key crystallographic data, molecular geometry, and intermolecular interactions, supported by detailed experimental protocols and visual diagrams.
Introduction
This compound (C₁₂H₁₂O₂) is a significant organic compound with diverse applications, including in the synthesis of pesticides, the preparation of polyhydric alcohols, and as a component in molecular magnetic devices.[1] Its involvement in the creation of complex paramagnetic supramolecular architectures further underscores the importance of understanding its solid-state structure.[1] This guide delves into the specifics of its crystalline form, providing valuable insights for solid-state chemistry and materials science.
Crystal Structure and Molecular Geometry
Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c, with the molecule situated on an inversion center.[1] A key feature of its molecular structure is the planarity of the ten-membered aromatic naphthalene ring system, with a maximum deviation of 0.0025 (9) Å.[1] This is noteworthy because, unlike some of its derivatives such as 1,5-dimethylnaphthalene, the steric interactions from the methoxy groups do not induce any significant distortion in the naphthalene core.[1] The methoxy substituents are oriented away from the center of the naphthalene moiety.[1]
The crystallographic data for this compound, determined at a temperature of 150 K, are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.0412 (3) |
| b (Å) | 10.1058 (4) |
| c (Å) | 6.5773 (2) |
| β (°) | 95.509 (3) |
| Volume (ų) | 465.86 (3) |
| Z | 2 |
| Radiation | Cu Kα |
| Temperature (K) | 150 |
Source:[1]
The intramolecular bond distances and angles are all within the expected ranges for a molecule of this nature.[1] A notable exterior angle in the naphthalene moiety, C4—C5—C4', is 122.13 (9)°, which shows no evidence of distortion typically associated with 1,5-disubstitutions.[1]
Intermolecular Interactions and Crystal Packing
The crystal structure of this compound exhibits a distinct herringbone packing motif, with the molecules arranged in layers parallel to the (100) lattice plane.[1] The packing is stabilized by very weak C—H⋯O intermolecular hydrogen bonds. These interactions involve the methoxy groups and lead to the formation of chains that propagate along the[2] direction.[1] The C⋯O distance for these hydrogen bonds is 3.495 (1) Å.[1] The methoxy groups appear to be restrained in the crystal structure due to steric interactions with hydrogen atoms, which limits their rotational freedom.[1]
Experimental Protocols
A general method for the synthesis of this compound involves the methylation of 1,5-dihydroxynaphthalene.
-
Reaction Setup: Under a nitrogen atmosphere, 100 g (0.62 mol) of 1,5-dihydroxynaphthalene is dissolved in 500 mL of a 10% sodium hydroxide solution in a 2 L two-necked round-bottom flask.
-
Addition of Methylating Agent: 156 g (1.24 mol) of dimethyl sulfate is added slowly to the solution over a period of 1 hour.
-
Reaction: The reaction mixture is allowed to proceed for 2 hours, during which a precipitate of the product forms.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
The crude product is purified through a series of washing and recrystallization steps.
-
Washing: The filtered precipitate is washed sequentially with 200 mL of a 5% potassium hydroxide solution (twice) and then with 200 mL of distilled water (three times).
-
Drying: The washed solid is then dried.
-
Recrystallization: The dried residue is dissolved in 1.5 L of hot benzene (80 °C) containing 300 g of activated carbon. The hot solution is filtered to remove the activated carbon and then allowed to cool. Upon cooling, white crystals of this compound form.
An alternative method for obtaining single crystals suitable for X-ray diffraction involves the attempted co-crystallization of a 1:1 mixture of rac-1,1'-bi-2-naphthol and this compound from a solvent blend of methanol and ethyl acetate.[1]
The data for the crystal structure analysis was collected on an Oxford Diffraction SuperNova diffractometer.[1] An absorption correction was applied to the collected data. The structure was solved and refined, with hydrogen atoms being located in a difference map and then repositioned geometrically.[1]
Conclusion
The crystal structure of this compound is characterized by a planar naphthalene core, a monoclinic P2₁/c space group, and a herringbone packing motif. The crystal lattice is primarily stabilized by weak C—H⋯O hydrogen bonds, which dictate the arrangement of the molecules into layers and chains. This detailed structural understanding is crucial for predicting and controlling the solid-state properties of this versatile compound, which is of significant interest to the chemical, pharmaceutical, and materials science industries.
References
Spectroscopic Profile of 1,5-Dimethoxynaphthalene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dimethoxynaphthalene (CAS No. 10075-63-5), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Core Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic and methoxy protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| 7.70 | Doublet (d) | 8.8 | 2H | H-4, H-8 |
| 7.38 | Triplet (t) | 8.0 | 2H | H-3, H-7 |
| 6.98 | Doublet (d) | 8.0 | 2H | H-2, H-6 |
| 3.94 | Singlet (s) | - | 6H | -OCH₃ |
¹³C NMR (Carbon-13) NMR Data (Predicted)
The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected.
| Chemical Shift (δ) (ppm) | Assignment |
| 155.0 | C-1, C-5 |
| 128.0 | C-4a, C-8a |
| 127.5 | C-4, C-8 |
| 122.0 | C-3, C-7 |
| 105.0 | C-2, C-6 |
| 55.5 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. A detailed experimental and theoretical study on the vibrational spectra of this compound has been reported.[1] The characteristic absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2950-2850 | Medium | C-H Stretch | -OCH₃ |
| 1600-1580 | Strong | C=C Stretch | Aromatic Ring |
| 1500-1400 | Strong | C=C Stretch | Aromatic Ring |
| 1250-1200 | Strong | C-O Stretch | Aryl Ether |
| 1100-1000 | Strong | C-O Stretch | Aryl Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 188 | 100 | [M]⁺ (Molecular Ion) |
| 173 | ~80 | [M - CH₃]⁺ |
| 158 | ~20 | [M - 2CH₃]⁺ or [M - OCH₂]⁺ |
| 115 | ~40 | [M - CH₃ - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: A 400 MHz or 500 MHz NMR spectrometer is used. For ¹H NMR, the spectral width is typically set to 12-15 ppm, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of ~220 ppm and a longer relaxation delay of 2-5 seconds. A greater number of scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.
FT-IR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample with minimal preparation.
Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet (or the empty ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate, at a concentration of approximately 10-100 µg/mL.
Instrumentation and Data Acquisition: The analysis is performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent). The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-400.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Naphthalenediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthalenediols, a class of aromatic compounds characterized by a naphthalene core bearing two hydroxyl groups, have a rich history dating back to the foundational era of organic chemistry. Initially explored for their utility in dye synthesis, these versatile scaffolds have since demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in modern drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of naphthalenediol derivatives, with a focus on their antioxidant, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
A Journey Through Time: The Discovery and Synthesis of Naphthalenediols
The story of naphthalenediols is intrinsically linked to the development of the synthetic dye industry in the late 19th and early 20th centuries. The primary historical method for their preparation was a two-step process involving the sulfonation of naphthalene followed by caustic alkali fusion. This robust but often harsh method allowed for the synthesis of various isomers, depending on the conditions of the sulfonation reaction.
One of the earliest and most common methods involved the disulfonation of naphthalene to produce naphthalenedisulfonic acids, which were then fused with sodium hydroxide at high temperatures (around 300°C) to yield the corresponding dihydroxynaphthalene. For instance, 2,7-naphthalenediol was historically produced by the caustic fusion of naphthalene-2,7-disulfonic acid.[1][2] Similarly, 1,5-dihydroxynaphthalene was prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base followed by acidification.[3]
Over the years, refinements to these classical methods have been introduced to improve yield and reduce the harshness of the reaction conditions. For example, the use of mixed alkali (sodium hydroxide and potassium hydroxide) and antioxidants like phenol during the alkali fusion of 2,6-naphthalenedisulfonic acid disodium salt has been shown to prevent oxidation of the product and improve selectivity.[4] More modern approaches have also been developed, such as the synthesis of 1,2-naphthalenediol derivatives through rhodium-catalyzed intermolecular O-H insertion reactions.
The synthesis of specific isomers often required tailored approaches. For instance, a method for producing 1,6-naphthalenediol involved heating 1-amino-6-hydroxynaphthalene with an aqueous solution of a water-soluble inorganic bisulfite, followed by alkaline hydrolysis and acidification.[5] The synthesis of 1,8-diaminonaphthalene, a precursor for 1,8-naphthalenediol, has been achieved through the reduction of 1,8-dinitronaphthalene.[6][7][8]
Biological Activities and Therapeutic Potential
The initial interest in naphthalenediols as dye precursors has been largely superseded by the discovery of their significant biological activities. These compounds have demonstrated potent antioxidant, antimicrobial, and enzyme-inhibitory properties, making them attractive candidates for drug development.
Antioxidant Properties
Several naphthalenediol isomers are potent antioxidants. Notably, 1,8-naphthalenediol has been identified as a powerful H-atom transfer (HAT) antioxidant.[1][2][5] This activity is attributed to the formation of a strong intramolecular hydrogen bond in the resulting aryloxyl radical, which stabilizes the radical and enhances its antioxidant capacity.[1] The antioxidant activities of various dihydroxynaphthalenes (DHNs) have been systematically studied, revealing that isomers with an α-hydroxylation pattern, such as 1,8- and 1,6-DHN, exhibit higher antioxidant power compared to those with a β-substitution pattern like 2,6- and 2,7-DHN.
Antimicrobial Activity
Naphthalene derivatives, in general, have been recognized for their antimicrobial properties.[9][10] Specific naphthalenediol derivatives have been investigated for their ability to combat a range of pathogens. For instance, certain 1-aminoalkyl-2-naphthol derivatives have shown promising antibacterial activity against multidrug-resistant (MDR) strains of bacteria such as Pseudomonas aeruginosa.[11] The antimicrobial potential of these compounds makes them valuable leads for the development of new antibiotics to address the growing challenge of antimicrobial resistance.
Enzyme Inhibition
Naphthalenediol derivatives have also emerged as potent inhibitors of various enzymes implicated in disease. A significant area of research has been their ability to inhibit peptidyl arginine deiminases (PADs), a family of enzymes involved in the post-translational modification of proteins known as citrullination.[12][13] Dysregulation of PAD activity is linked to several autoimmune diseases and cancers. Naphthalene-based scaffolds with hydroxyl substitutions have demonstrated superior inhibition of PAD1 and PAD4, with IC50 values in the sub-micromolar range.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activities of various naphthalenediol derivatives.
Table 1: Antioxidant Activity of Naphthalenediol Derivatives
| Compound | Assay | Activity Metric | Value | Reference |
| 1,8-Naphthalenediol | H-atom transfer to DOPPH• radical | kArOH/DOPPH• | Potent | [5] |
| 4-Methoxy-1,8-naphthalenediol | Inhibited styrene autoxidation | kArOH/ROO• | 6.0 x 106 M-1s-1 | [1] |
| 2,3-Naphthalenediol | H-atom transfer to DOPPH• radical | kArOH/DOPPH• | Less active than 1,8-naphthalenediol | [1] |
Table 2: Antimicrobial Activity of Naphthalenediol Derivatives
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | MIC | 10 | [11] |
| 1-(Dimethylaminomethyl)naphthalen-2-ol | Escherichia coli | MIC | 25 | [11] |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Escherichia coli | MIC | 25 | [11] |
| 1-(Dimethylaminomethyl)naphthalen-2-ol | Bacillus pumilus 82 | MIC | 400 | [11] |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Bacillus subtilis ATCC 6633 | MIC | 200 | [11] |
Table 3: Enzyme Inhibition by Naphthalenediol Derivatives
| Compound | Enzyme | Activity Metric | Value (µM) | Reference |
| Naphthalene-based scaffold with hydroxyl substitution | PAD1 | IC50 | 0.273 | [12] |
| Naphthalene-based scaffold with hydroxyl substitution | PAD4 | IC50 | 0.204 | [12] |
| 7-Hydroxynaphthamide derivative | PAD4 | IC50 | 0.204 ± 0.012 | [13] |
| Naphthalene scaffold (compound 13) | PAD4 | IC50 | 0.240 ± 0.017 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Historical Synthesis of 2,7-Dihydroxynaphthalene via Alkali Fusion
This protocol is based on the traditional industrial method.
Materials:
-
2,7-Naphthalenedisulfonic acid sodium salt
-
Sodium hydroxide (NaOH)
-
Sodium oxide (Na₂O)
-
n-Dodecane (or other suitable high-boiling inert solvent)
-
Sulfuric acid (H₂SO₄) solution (e.g., 30%)
-
High-pressure autoclave
Procedure:
-
Charge the high-pressure autoclave with 2,7-naphthalenedisulfonic acid sodium salt, sodium hydroxide, sodium oxide, and n-dodecane. A typical ratio would be 30-36 parts of the sulfonic acid salt, 4-16 parts of NaOH, and 8-20 parts of Na₂O in 30-60 parts of solvent by weight.[1]
-
Seal the autoclave and begin stirring and heating the mixture to 260-320°C.[1]
-
Maintain the reaction at this temperature with continuous stirring for 8-12 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature while stirring.
-
Filter the reaction mixture to collect the solid filter cake.
-
Neutralize the filter cake with a sulfuric acid solution to a pH of 0-4 to precipitate the crude 2,7-dihydroxynaphthalene.[1]
-
Filter the resulting suspension and dry the solid product.[1]
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a widely used method to assess the free radical scavenging capacity of compounds.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (naphthalenediol derivative)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compound and the positive control in the same solvent.
-
In a 96-well microplate, add a specific volume of each dilution of the test compound or positive control to the wells.
-
Add the DPPH working solution to each well to initiate the reaction. A typical ratio is 1:1 or 1:2 (sample:DPPH solution).
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the antimicrobial susceptibility of a compound.[5]
Materials:
-
Synthesized naphthalenediol derivatives
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains
-
0.5 McFarland standard
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.[5]
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
Add the diluted inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[5]
-
The MIC is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Naphthalenediol derivatives exert their biological effects by modulating various cellular signaling pathways. Their anticancer and anti-inflammatory activities, for instance, are often linked to their ability to interfere with key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain 2-phenylnaphthalene derivatives have been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK, p38, and JNK, in cancer cells.[14] This inhibition can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the MAPK signaling pathway by naphthalenediol derivatives.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and immunity. Its aberrant activation is implicated in chronic inflammatory diseases and cancer. Studies have shown that 2-phenylnaphthalene derivatives can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκB, and blocking the nuclear translocation of the p65 subunit.[14] This leads to a reduction in the expression of pro-inflammatory mediators.
References
- 1. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 2. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 3. CN102442888B - Method for producing 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 4. CN106588575A - Preparation method of 2,6-dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 7. Method for synthesizing 1, 8-diaminonaphthalene through selective reduction of 1, 8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 8. Page loading... [wap.guidechem.com]
- 9. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Theoretical Studies on Dimethoxynaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study dimethoxynaphthalene isomers. As the substitution pattern of the methoxy groups on the naphthalene core significantly influences molecular properties, theoretical studies are indispensable for predicting electronic structure, spectroscopic behavior, and reactivity. This document outlines the core computational protocols, summarizes key quantitative data, and details the corresponding experimental procedures for validation, serving as a comprehensive resource for professionals in chemical research and drug development.
Theoretical Methodologies in Isomer Analysis
The foundation of modern theoretical analysis for organic molecules like dimethoxynaphthalene isomers is Density Functional Theory (DFT).[1][2] This quantum chemical approach provides a robust balance between computational cost and accuracy for predicting molecular properties.[3][4]
Key computational steps and methods include:
-
Geometry Optimization: The initial step involves finding the lowest energy structure (the most stable conformation) of each isomer. This is typically performed using a specific functional, such as B3LYP or PBE0, paired with a basis set like 6-311++G(d,p) that accurately describes the electron distribution.[1][5]
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra.[6]
-
Electronic Property Calculation:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and electronic excitation properties.[1][7]
-
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting intermolecular interactions and reactivity.[1]
-
-
Spectroscopic Prediction:
-
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that correspond to UV-Vis absorption spectra.[6][8] This allows for the prediction of the maximum absorption wavelength (λmax).
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate theoretical ¹H and ¹³C NMR chemical shifts, which are essential for structure elucidation.[5][9]
-
A generalized workflow for the theoretical characterization of these isomers is presented below.
Caption: Logical workflow for the computational analysis of dimethoxynaphthalene isomers.
Data Presentation: Theoretical Properties of Naphthalene Derivatives
Table 1: Calculated Electronic Properties of Naphthalene Derivatives
This table presents the HOMO, LUMO, and energy gap (ΔE) values. A smaller energy gap generally implies higher reactivity.[1] Note that the data for dimethylnaphthalene isomers are included for comparative context, illustrating the significant impact of isomerism on electronic properties.[10]
| Compound Isomer | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
| Naphthalene | DFT/6-31G | -5.82 | -1.07 | 4.75 | [7] |
| 1,5-Dimethylnaphthalene | CAM-B3LYP/6-31+G | -6.45 | -0.41 | 6.04 | [10] |
| 1,8-Dimethylnaphthalene | CAM-B3LYP/6-31+G | -6.23 | -0.38 | 5.85 | [10] |
| 2,6-Dimethylnaphthalene | CAM-B3LYP/6-31+G | -6.29 | -0.52 | 5.77 | [10] |
| 2,7-Dimethylnaphthalene | CAM-B3LYP/6-31+G | -6.26 | -0.52 | 5.74 | [10] |
Table 2: Theoretical vs. Experimental UV-Vis Absorption Data
Comparing theoretically predicted absorption maxima (λmax) from TD-DFT calculations with experimental data is a crucial validation step.[5][6] The solvent environment can significantly impact absorption, which can be modeled using methods like the Polarizable Continuum Model (PCM).
| Compound | Method (Solvent) | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| 1-(3-methoxyphenyl)-3-(naphthalen-1-yl)propenone | TD-DFT (DMSO) | 345 | 349 | [5] |
| 1,2,3,4-Naphthalene diimide (N-Hexyl) | - (CH₂Cl₂) | - | 391 | [11] |
| 1,2,3,4-Naphthalene diimide (N-Phenyl) | - (CH₂Cl₂) | - | 398 | [11] |
Experimental Protocols for Synthesis and Characterization
Theoretical predictions must be anchored by experimental validation. The following sections detail standard protocols for the synthesis and spectroscopic characterization of dimethoxynaphthalene isomers and related compounds.
General Synthesis Protocol
A common route for synthesizing dimethoxynaphthalene isomers is through the Williamson ether synthesis, starting from the corresponding dihydroxynaphthalene precursor.
-
Dissolution: Dissolve the dihydroxynaphthalene isomer in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at 0 °C to deprotonate the hydroxyl groups, forming a dianion.
-
Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature or with gentle heating until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel or recrystallization to yield the pure dimethoxynaphthalene isomer.
Spectroscopic Characterization Protocols
-
Objective: To determine the precise chemical structure and confirm isomeric purity.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Analysis: Compare the experimental chemical shifts, coupling constants, and integration values with the theoretical values calculated using the GIAO method to confirm the structure.[5][9]
-
-
Objective: To characterize the electronic transitions of the molecule.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Data Acquisition: Record the absorption spectrum over a range of 200–800 nm using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it with the value predicted by TD-DFT calculations.[5]
-
The interplay between synthesis, characterization, and computational validation is crucial for a complete understanding of the isomers.
Caption: Workflow for experimental synthesis, characterization, and validation.
Conclusion
Theoretical studies, predominantly using Density Functional Theory, offer powerful predictive insights into the structure-property relationships of dimethoxynaphthalene isomers. By calculating electronic and spectroscopic properties, researchers can understand how the placement of methoxy groups influences molecular behavior, guiding the synthesis of compounds with desired characteristics for applications in materials science and drug development. The synergy between robust computational protocols and rigorous experimental validation, as outlined in this guide, is essential for advancing research in this area.
References
- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 4. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,5-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1,5-dimethoxynaphthalene, a valuable intermediate in the preparation of various organic compounds, including pesticides and molecular magnetic devices.[1] The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ethers. The protocol described herein involves the methylation of 1,5-dihydroxynaphthalene.
Reaction Scheme:
The overall reaction involves the O-dimethylation of 1,5-dihydroxynaphthalene using a methylating agent in the presence of a base.

Experimental Protocol
This protocol is adapted from established procedures for the methylation of dihydroxynaphthalenes.[2][3]
Materials:
-
Dimethyl sulfate (DMS, (CH₃)₂SO₄) or Methyl Iodide (CH₃I)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Petroleum ether or hexane for recrystallization
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,5-dihydroxynaphthalene in a suitable solvent such as acetone or DMF.[6]
-
Addition of Base: Add an excess of a finely powdered anhydrous base, such as potassium carbonate, to the solution.[2][6] Alternatively, an aqueous solution of a base like sodium hydroxide can be used.
-
Addition of Methylating Agent: While stirring the mixture vigorously, add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise using a dropping funnel at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (typically 2-12 hours, monitor by TLC) with continuous stirring.[2]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts.
-
If an aqueous base was used, or for further purification, transfer the mixture to a separatory funnel. Add an organic solvent like dichloromethane and water for extraction.[6]
-
Separate the organic layer and wash it sequentially with water and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of ethanol and water, to yield the pure product.[2]
Quantitative Data
The following table provides an example of the quantities of reactants and the expected product yield for a typical synthesis on a 10 mmol scale of 1,5-dihydroxynaphthalene. The yield is an estimate based on analogous reactions for the synthesis of dimethoxynaphthalene isomers.[3][6]
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 1,5-Dihydroxynaphthalene | 160.17[4] | 1.60 g | 10.0 | 1.0 |
| Dimethyl Sulfate | 126.13 | 2.1 mL (2.78 g) | 22.0 | 2.2 |
| Sodium Hydroxide | 40.00 | 0.88 g | 22.0 | 2.2 |
| Product | ||||
| This compound | 188.22[7] | Theoretical: 1.88 g | 10.0 | - |
| Expected Yield: >90% |
Visualizations
Diagram 1: Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
- 1. 1,5-Dimethoxynaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 5. 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C12H12O2 | CID 252527 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 1,5-Dimethoxynaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the preparation of symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic alkyl halide or other substrate with a suitable leaving group.[3] This application note provides a detailed protocol for the synthesis of 1,5-dimethoxynaphthalene, an important fine chemical intermediate used in the synthesis of pesticides, polyhydric alcohols, and molecular magnetic devices.[4] The protocol involves the O-dimethylation of 1,5-dihydroxynaphthalene using a methylating agent in the presence of a base.
The starting material, 1,5-dihydroxynaphthalene, can be prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base, followed by acidification.[5] The subsequent methylation reaction is a classic example of the Williamson ether synthesis applied to an aromatic diol.
Overall Reaction Scheme
Experimental Protocols
This protocol is adapted from procedures for analogous dihydroxynaphthalene methylations.[6][7]
Protocol: Methylation of 1,5-Dihydroxynaphthalene using Dimethyl Sulfate
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-dihydroxynaphthalene (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.[6][8]
-
Add a base, such as finely pulverized anhydrous potassium carbonate (K₂CO₃) (≥ 2.2 eq.), to the solution to create a slurry.[1][6] The use of a base is critical for the deprotonation of the hydroxyl groups to form the more nucleophilic naphthoxide intermediate.
2. Reagent Addition:
-
Slowly add the methylating agent, dimethyl sulfate (DMS) (≥ 2.2 eq.), to the reaction mixture with continuous stirring. A slight exotherm may be observed.
-
Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
3. Reaction Conditions:
-
Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours) with vigorous stirring.[1][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
4. Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Filter the solid product using a Buchner funnel and wash it thoroughly with water to remove inorganic salts and residual solvent.[8]
-
For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane or diethyl ether, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[6][9]
5. Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure product.
Data Presentation
Table 1: Reagents and Stoichiometry
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Example Mass/Volume |
| 1,5-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 1.0 | 1.60 g (10.0 mmol) |
| Dimethyl Sulfate (DMS) | C₂H₆O₄S | 126.13 | 2.2 | 2.2 mL (23.2 mmol) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.2 | 3.04 g (22.0 mmol) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | ~20 mL |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | White to off-white solid/colorless crystals[4] |
| Melting Point | 183-185 °C |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.8 (d), ~7.3 (t), ~6.8 (d), ~3.9 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~155, ~130, ~126, ~115, ~105, ~56 |
| IR (KBr) | Major peaks (cm⁻¹): ~2950 (C-H), ~1600 (C=C), ~1250 (C-O) |
| CAS Number | 605-69-6 |
Visualizations
Reaction Mechanism
The synthesis proceeds via a standard SN2 Williamson ether synthesis mechanism. The diol is first deprotonated by the base to form a dianion, which then acts as a potent nucleophile. This is followed by two successive nucleophilic attacks on the methylating agent.
Caption: Mechanism of this compound synthesis.
Experimental Workflow
The following diagram outlines the major steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson Ether Synthesis | bartleby [bartleby.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1,5-Dimethoxynaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 6. 2,5-Dimethoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 1,5-Dimethoxynaphthalene in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Naphthalene and its derivatives are important structural motifs in the development of agrochemicals. The well-known insecticide Carbaryl, for instance, is a naphthalene derivative that has been widely used in agriculture. 1,5-Dimethoxynaphthalene, a disubstituted naphthalene, presents an interesting scaffold for chemical exploration in the pesticide discovery process. Although a specific pesticide synthesized directly from this compound is not prominently documented, its precursor, 1,5-dihydroxynaphthalene, and other isomers have been investigated for various biological activities.
Synthesis of this compound
The synthesis of this compound typically proceeds from its corresponding diol, 1,5-dihydroxynaphthalene, via a Williamson ether synthesis.
Synthesis of 1,5-Dihydroxynaphthalene
1,5-Dihydroxynaphthalene can be synthesized from naphthalene through sulfonation followed by alkali fusion.[1][2]
Experimental Protocol:
-
Sulfonation: Naphthalene is treated with a sulfonating agent, such as fuming sulfuric acid, to produce naphthalene-1,5-disulfonic acid.
-
Alkali Fusion: The resulting disulfonic acid is then fused with a strong base, like sodium hydroxide, at high temperatures.
-
Acidification: The reaction mixture is cooled and then acidified to precipitate the 1,5-dihydroxynaphthalene.
-
Purification: The crude product can be purified by recrystallization.
Methylation of 1,5-Dihydroxynaphthalene
The hydroxyl groups of 1,5-dihydroxynaphthalene can be methylated using a suitable methylating agent in the presence of a base.
Experimental Protocol:
-
Dissolution: 1,5-Dihydroxynaphthalene is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Addition of Base: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the hydroxyl groups.
-
Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization.
Quantitative Data for a Related Synthesis (2,5-Dimethoxynaphthalene):
While a specific protocol with quantitative data for the synthesis of this compound was not found, a similar synthesis of 2,5-dimethoxynaphthalene from 1,6-dihydroxynaphthalene provides a useful reference.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1,6-Dihydroxynaphthalene (10.0 mmol) | Iodomethane (100.0 mmol), Potassium Carbonate (100.0 mmol) | DMF (15 mL) | 2 hours | Room Temp. | 90% |
This data is for the synthesis of an isomer and should be considered as a reference for optimizing the synthesis of this compound.
Potential Role in Pesticide Synthesis: A Case Study of Carbaryl
While the direct use of this compound in a commercial pesticide is not documented, the synthesis of the insecticide Carbaryl from 1-naphthol (a naphthalene derivative) illustrates a potential synthetic pathway where a dimethoxynaphthalene derivative could theoretically be involved, likely after demethylation to the diol.
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate.
General Reaction Scheme:
1-Naphthol + Methyl Isocyanate → Carbaryl
This reaction highlights the importance of the hydroxyl group on the naphthalene ring for the formation of the carbamate linkage, which is crucial for the insecticidal activity of Carbaryl.
Signaling Pathways and Experimental Workflows
Synthesis of this compound
Caption: Synthetic pathway for this compound from naphthalene.
General Synthesis of a Naphthalene-Based Carbamate Insecticide (e.g., Carbaryl)
Caption: General synthesis of a carbamate insecticide from a naphthol precursor.
Conclusion
While the direct role of this compound in the synthesis of specific, commercially available pesticides remains to be fully elucidated from publicly available information, its structural similarity to other naphthalene-based agrochemicals suggests its potential as a scaffold in pesticide discovery research. The synthetic protocols for this compound are based on established organic chemistry principles. Further research is needed to explore the biological activities of derivatives of this compound and to validate its potential applications in the development of new agrochemicals. Researchers are encouraged to investigate the potential of this and other naphthalene derivatives in their quest for novel and effective crop protection solutions.
References
Application Notes and Protocols: 1,5-Dimethoxynaphthalene in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethoxynaphthalene is a versatile aromatic building block that has found applications in the construction of complex supramolecular architectures. Its electron-rich naphthalene core and strategically positioned methoxy groups make it an attractive component for creating host-guest systems, mechanically interlocked molecules such as rotaxanes and catenanes, and other self-assembled structures.[1] The planar nature of the naphthalene ring system is not significantly distorted by the methoxy groups, allowing for predictable packing and intermolecular interactions.[1]
This document provides an overview of the application of dimethoxynaphthalene isomers in supramolecular chemistry, with a focus on providing detailed experimental protocols and data presentation for the synthesis and characterization of these systems. While specific detailed studies on this compound are limited in the current literature, this application note will leverage data from its close regioisomer, 1,6-dimethoxynaphthalene, to provide concrete examples and protocols that can be adapted for the 1,5-isomer.
I. Application of a Dimethoxynaphthalene Isomer in the Synthesis of Calix[2]naphthalenes and Hybrid[2]arenes: An Analogous System
As a closely related example, the synthesis and host-guest properties of calix[2]naphthalenes and hybrid[2]arenes derived from 1,6-dimethoxynaphthalene have been reported. These macrocycles possess extended, electron-rich cavities capable of binding organic cations.
A. Quantitative Data: Host-Guest Complexation
The association constants (Kₐ) for the complexation of a hybrid[2]arene, containing a 1,6-dimethoxynaphthalene unit, with various guest molecules were determined by ¹H NMR titration in chloroform-d (CDCl₃) at 298 K.
| Host Molecule | Guest Molecule | Association Constant (Kₐ) [M⁻¹] |
| Hybrid[2]arene | N-methylpyridinium iodide | 150 ± 10 |
| Hybrid[2]arene | N-ethylpyridinium iodide | 120 ± 15 |
| Hybrid[2]arene | N-benzylpyridinium chloride | 250 ± 20 |
B. Experimental Protocol: Synthesis of a Hybrid[2]arene
This protocol describes the synthesis of a hybrid[2]arene macrocycle incorporating a 1,6-dimethoxynaphthalene unit.
Materials:
-
1,6-Dimethoxynaphthalene
-
1,3-Dimethoxybenzene
-
Paraformaldehyde
-
Trifluoroacetic acid (TFA)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1,6-dimethoxynaphthalene (1.0 equivalent) and 1,3-dimethoxybenzene (3.0 equivalents) in chloroform.
-
To this solution, add paraformaldehyde (10 equivalents).
-
Add trifluoroacetic acid (TFA) as a catalyst and stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure hybrid[2]arene.
Characterization: The structure and purity of the synthesized hybrid[2]arene should be confirmed using the following techniques:
-
¹H NMR Spectroscopy
-
¹³C NMR Spectroscopy
-
High-Resolution Mass Spectrometry (HRMS)
C. Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a hybrid[2]arene.
II. Proposed General Protocols for Characterizing Supramolecular Interactions of this compound
The following protocols are provided as general methodologies for researchers to characterize the supramolecular interactions of this compound with various host molecules.
A. Protocol: ¹H NMR Titration for Determining Association Constants
This method is used to determine the binding affinity between a host and a guest molecule in solution.
Objective: To quantify the association constant (Kₐ) of a host-guest complex involving this compound.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the host molecule at a precisely known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Prepare a stock solution of this compound (guest) in the same deuterated solvent at a concentration at least 10-20 times higher than the host concentration.
-
-
Titration:
-
Transfer a known volume (e.g., 0.5 mL) of the host solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the host solution.
-
Add a small, precise aliquot of the guest stock solution to the NMR tube.
-
Mix the solution thoroughly and acquire another ¹H NMR spectrum.
-
Repeat the addition of the guest solution in increments, acquiring a spectrum after each addition, until no further significant changes in the chemical shifts of the host protons are observed (indicating saturation).
-
-
Data Analysis:
-
Identify one or more proton signals of the host molecule that exhibit a significant chemical shift change (Δδ) upon addition of the guest.
-
Plot the observed Δδ against the concentration of the guest.
-
Fit the resulting binding isotherm using a non-linear regression analysis based on a suitable binding model (e.g., 1:1, 1:2) to calculate the association constant (Kₐ).
-
B. Visualization of the ¹H NMR Titration Workflow
Caption: General workflow for a ¹H NMR titration experiment.
C. Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique for obtaining a complete thermodynamic profile of a binding interaction.
Objective: To determine the association constant (Kₐ), binding enthalpy (ΔH), and binding entropy (ΔS) for the complexation of this compound with a host molecule.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the host molecule in a suitable buffer or solvent at a known concentration (typically in the low micromolar range).
-
Prepare a solution of this compound (guest) in the same buffer or solvent at a concentration 10-20 times that of the host.
-
Thoroughly degas both solutions to prevent the formation of air bubbles.
-
-
ITC Experiment:
-
Load the host solution into the sample cell of the ITC instrument.
-
Load the guest solution into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and the time between injections.
-
Perform an initial small injection to account for any diffusion from the syringe tip.
-
Carry out a series of injections of the guest solution into the host solution, recording the heat change after each injection.
-
Perform a control experiment by injecting the guest solution into the buffer or solvent alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of reaction for each injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to an appropriate binding model to determine the stoichiometry (n), association constant (Kₐ), and binding enthalpy (ΔH).
-
Calculate the Gibbs free energy (ΔG) and binding entropy (ΔS) using the following equations:
-
ΔG = -RTln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
D. Visualization of the ITC Workflow
Caption: General workflow for an ITC experiment.
References
Application Notes and Protocols: 1,5-Dimethoxynaphthalene as a Building Block for Molecular Magnetic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethoxynaphthalene is a versatile aromatic compound that serves as a crucial electron-donating building block in the construction of sophisticated supramolecular architectures, including rotaxanes and catenanes.[1] These mechanically interlocked molecules, when combined with suitable electron-accepting units, can be transformed into molecular magnetic devices. The principle behind their magnetic behavior lies in the formation of radical ions through charge-transfer interactions between the electron-rich this compound moiety and an electron-deficient counterpart. This application note provides detailed protocols for the synthesis and characterization of a[2]catenane, a type of mechanically interlocked molecule, which can function as a molecular switch and a precursor to a molecular magnetic device.
Principle of Operation: From Donor-Acceptor to Molecular Magnet
The foundation of creating a molecular magnetic device from this compound lies in the principles of donor-acceptor chemistry and the generation of stable radical ions. In the featured[2]catenane system, the 1,5-dioxy-naphthalene unit (a derivative of this compound) acts as the electron donor, while the cyclobis(paraquat-p-phenylene) (CBPQT⁴⁺) ring serves as the electron acceptor.
Upon photoexcitation or chemical oxidation, an electron is transferred from the naphthalene unit to the CBPQT⁴⁺ ring. This process creates a radical cation on the naphthalene moiety and a radical cation on one of the bipyridinium units of the CBPQT⁴⁺ ring. The presence of these unpaired electrons, or radicals, imparts paramagnetic properties to the molecule, turning it into a molecular magnet. The magnetic state can be switched "on" and "off" by controlling the charge-transfer process, making these systems promising for applications in molecular electronics and spintronics.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents are essential for the success of the synthesis.
Synthesis of the[2]Catenane
This protocol is adapted from the kinetically controlled synthesis of cyclobis(paraquat-p-phenylene)-based[2]catenanes.[3]
Step 1: Synthesis of the Acyclic Oligoether Thread
The thread molecule incorporates the 1,5-dioxynaphthalene unit and is terminated with reactive groups for the final ring-closing reaction.
-
Materials: 1,5-dihydroxynaphthalene, propargyl bromide, potassium carbonate, acetone, compound with terminal azide and alkyne groups.
-
Procedure:
-
To a solution of 1,5-dihydroxynaphthalene in acetone, add an excess of potassium carbonate.
-
Add propargyl bromide dropwise and reflux the mixture for 24 hours.
-
After cooling, filter the mixture and evaporate the solvent.
-
The resulting bis(propargyloxy)naphthalene is then coupled with a molecule containing both an azide and a terminal alkyne to form the final thread.
-
Step 2: Template-Directed Synthesis of the[2]Catenane
The formation of the interlocked structure is templated by the pi-donating character of the naphthalene unit within the electron-accepting cavity of the CBPQT⁴⁺ ring.
-
Materials: Acyclic oligoether thread from Step 1, cyclobis(paraquat-p-phenylene) tetrakis(hexafluorophosphate) (CBPQT⁴⁺·4PF₆⁻), copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆), a suitable base (e.g., diisopropylethylamine), and anhydrous solvent (e.g., DMF).
-
Procedure:
-
In a high-dilution setup, a solution of the acyclic oligoether thread and CBPQT⁴⁺·4PF₆⁻ in anhydrous DMF is prepared.
-
A solution of the copper(I) catalyst and the base in anhydrous DMF is added slowly to the first solution over a period of 24 hours with vigorous stirring at room temperature. This slow addition is crucial to favor the intramolecular cyclization of the threaded complex over intermolecular reactions.
-
The reaction mixture is stirred for an additional 48 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the[2]catenane.
-
Characterization of the[2]Catenane
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the formation of the mechanically interlocked structure. Characteristic upfield shifts of the protons on the naphthalene unit are expected due to the shielding effect of the CBPQT⁴⁺ ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the[2]catenane.
Generation and Characterization of the Paramagnetic State
Step 3: Generation of the Radical Cation
The paramagnetic state is achieved by oxidizing the naphthalene unit within the catenane.
-
Method 1: Chemical Oxidation:
-
Reagent: A mild chemical oxidizing agent such as nitrosonium hexafluorophosphate (NOPF₆) can be used.
-
Procedure: A solution of the[2]catenane in a suitable solvent (e.g., acetonitrile) is treated with a stoichiometric amount of NOPF₆. The formation of the radical cation is often accompanied by a distinct color change.
-
-
Method 2: Electrochemical Oxidation:
-
Cyclic voltammetry can be used to determine the oxidation potential of the naphthalene unit and to generate the radical cation in situ for spectroscopic studies.
-
Step 4: Characterization of the Paramagnetic Species
-
UV-Vis-NIR Spectroscopy: The formation of the radical cation gives rise to new absorption bands in the visible and near-infrared regions, characteristic of the charge-transfer complex.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is the definitive technique to detect and characterize paramagnetic species. The EPR spectrum will confirm the presence of unpaired electrons and can provide information about their environment and interactions.
-
Magnetic Susceptibility Measurements: Techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry can be used to measure the magnetic susceptibility of the sample, providing quantitative information about the magnetic moment of the molecule.
Data Presentation
| Property | [2]Catenane (Neutral) | [2]Catenane (Radical Cation) |
| Color | Typically colorless or pale yellow | Deeply colored (e.g., green, blue, or purple) |
| ¹H NMR | Sharp signals, upfield shift of naphthalene protons | Broadened signals due to paramagnetism |
| UV-Vis-NIR Absorption | Absorption in the UV region | Additional strong absorption bands in the Vis-NIR region |
| EPR Signal | Silent | Strong signal characteristic of organic radicals |
| Magnetic Moment | Diamagnetic | Paramagnetic |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for the[2]catenane-based molecular magnetic device.
Donor-Acceptor Interaction and Charge Transfer
Caption: Electron transfer process leading to the paramagnetic state.
Conclusion
This compound and its derivatives are valuable building blocks for the construction of molecular magnetic devices. The protocols outlined in this application note provide a framework for the synthesis and characterization of a[2]catenane that can be switched into a paramagnetic state. The ability to control the magnetic properties of these molecules at the molecular level opens up exciting possibilities for the development of new materials for information storage, quantum computing, and spintronic applications. Further research into the fine-tuning of the donor-acceptor interactions and the stability of the radical species will be crucial for advancing this field.
References
- 1. Synthesis of a [2]catenane by ring closing metathesis of a [2]rotaxane prepared by crown ether active templation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobis(paraquat-p-phenylene)-based [2]catenanes prepared by kinetically controlled reactions involving alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,5-Dimethoxynaphthalene as a Fluorescent Probe in Molecular Rotors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent molecular rotors are powerful tools for measuring microviscosity in biological systems.[1][2][3] These probes exhibit fluorescence properties, such as quantum yield and lifetime, that are highly sensitive to the viscosity of their immediate environment.[1][4] This sensitivity arises from the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation.[2][4][5] In environments with low viscosity, the probe can rotate freely, leading to efficient non-radiative decay and low fluorescence. Conversely, in viscous environments, this rotation is hindered, favoring the fluorescence pathway and resulting in a bright emission.[6][7] This unique characteristic allows for the real-time visualization and quantification of viscosity in live cells and tissues, providing insights into cellular processes and disease states.[6][8][9][10]
While 1,5-dimethoxynaphthalene is a known fluorescent compound with various industrial and synthetic applications[11], its direct use as a primary scaffold for molecular rotors is not extensively documented in current literature. This document, therefore, presents a conceptual framework for the application of a hypothetical molecular rotor based on the this compound core, herein named DMN-Rotor . The principles, protocols, and data are derived from established methodologies for well-characterized molecular rotors.
Principle of Viscosity Sensing with DMN-Rotor
The viscosity-sensing mechanism of molecular rotors like the conceptual DMN-Rotor is based on the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[2][4] These molecules typically possess a D-π-A (Donor-π-Acceptor) structure.[4] Upon photoexcitation, an electron is transferred from the donor to the acceptor, forming a locally excited (LE) state. From the LE state, the molecule can either relax by emitting a photon (fluorescence) or undergo a conformational change (twisting) to form a non-fluorescent TICT state, which then decays non-radiatively. The rate of this intramolecular rotation is heavily dependent on the viscosity of the surrounding medium.
Photophysical Properties (Hypothetical Data for DMN-Rotor)
The following table summarizes the expected photophysical properties of the DMN-Rotor in solvents of varying viscosity. This data is illustrative and based on typical performance of D-π-A molecular rotors.
| Solvent System (Glycerol/Methanol, % v/v) | Viscosity (cP) | Absorbance Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| 0% (Pure Methanol) | 0.55 | 410 | 520 | 0.02 | 0.5 |
| 20% | 1.7 | 412 | 525 | 0.08 | 0.9 |
| 40% | 5.1 | 413 | 528 | 0.25 | 1.8 |
| 60% | 15.2 | 415 | 532 | 0.55 | 2.7 |
| 80% | 60.5 | 416 | 535 | 0.80 | 3.5 |
| 99.5% | 1412 | 420 | 540 | 0.95 | 4.2 |
Experimental Protocols
Protocol 1: Synthesis of a DMN-Rotor (Conceptual)
This protocol outlines a plausible synthesis for a DMN-Rotor based on a Knoevenagel condensation, a common reaction for creating D-π-A molecular rotors.[4]
-
Formylation of this compound: React this compound with a Vilsmeier-Haack reagent (e.g., POCl₃ and DMF) to introduce an aldehyde group onto the naphthalene core, creating the key intermediate, 4-formyl-1,5-dimethoxynaphthalene.
-
Knoevenagel Condensation:
-
Dissolve 1.0 equivalent of 4-formyl-1,5-dimethoxynaphthalene and 1.1 equivalents of an active methylene compound (e.g., ethyl cyanoacetate, as the acceptor) in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount (0.1 equivalents) of a base, such as piperidine.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Spectroscopic Characterization and Viscosity Calibration
This protocol describes how to generate a calibration curve relating fluorescence intensity to known viscosity values.
-
Prepare Viscosity Standards:
-
Prepare a series of glycerol-methanol mixtures with varying volume percentages of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 99.5%). The viscosity of these mixtures is well-documented.
-
-
Prepare Probe Solutions:
-
Prepare a 1 mM stock solution of DMN-Rotor in DMSO.
-
For each viscosity standard, create a working solution with a final DMN-Rotor concentration of 5-10 µM. Ensure the amount of DMSO from the stock solution is minimal (<1% v/v) to not significantly alter the solvent viscosity.
-
-
Fluorescence Measurements:
-
Using a fluorometer, measure the fluorescence emission spectrum for each solution. Set the excitation wavelength to the absorbance maximum of the DMN-Rotor (e.g., 410 nm) and record the emission spectrum (e.g., from 450 nm to 650 nm).
-
Record the peak emission intensity for each sample.
-
-
Data Analysis (Förster-Hoffmann Equation):
-
Plot the logarithm of the fluorescence intensity (log I) against the logarithm of viscosity (log η).
-
A linear relationship is expected, following the Förster-Hoffmann equation: log(I) = C + x * log(η) , where x is the sensitivity factor and C is a constant. This plot serves as the calibration curve for determining unknown viscosity values.
-
Protocol 3: Live-Cell Imaging of Intracellular Viscosity
This protocol details the use of DMN-Rotor for visualizing viscosity changes in cultured cells.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Culture them to 50-70% confluency.
-
On the day of the experiment, remove the growth medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
-
Staining:
-
Prepare a staining solution by diluting the DMN-Rotor stock solution in a serum-free, phenol red-free imaging medium to a final concentration of 1-10 µM.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Remove the staining solution and wash the cells two to three times with fresh imaging medium to remove any unbound probe.
-
Image the cells using a fluorescence microscope (confocal or widefield) equipped with a suitable filter set (e.g., DAPI or custom set for ~410 nm excitation and ~530 nm emission).[12][13][14]
-
For quantitative analysis, Fluorescence Lifetime Imaging Microscopy (FLIM) is recommended as it is independent of probe concentration.[1][8]
-
-
Inducing Viscosity Changes (Optional):
-
To validate the probe's response in a cellular context, treat cells with agents known to alter intracellular viscosity. For example, treatment with monensin or nystatin can induce apoptosis and increase cytoplasmic viscosity.
-
Acquire images before and after treatment to observe changes in fluorescence intensity or lifetime.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Fluorescence Signal | Probe concentration is too low. | Increase the final concentration of DMN-Rotor (e.g., to 15 µM). |
| Photobleaching. | Reduce excitation light intensity or exposure time. Use an anti-fade reagent if compatible with live-cell imaging.[15] | |
| Incorrect filter set. | Ensure the microscope filter set is appropriate for the probe's excitation and emission spectra. | |
| High Background Fluorescence | Probe concentration is too high. | Decrease the probe concentration. |
| Inadequate washing. | Increase the number and duration of wash steps after staining.[13] | |
| Cell Death/Toxicity | Probe concentration is too high. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration.[16] |
| Excessive light exposure. | Minimize light exposure by using the lowest possible excitation power and shortest exposure times.[13][15] |
References
- 1. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging of Flow Patterns with Fluorescent Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. A deep-red emission fluorescent probe for detection of viscosity in living cells and mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,5-Dimethoxynaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescence Microscopy | Applications | Resources | Biomol GmbH - Life Science Shop [biomol.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Application Notes: Derivatization of 1,5-Dimethoxynaphthalene for the Development of New Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Dimethoxynaphthalene is an aromatic compound with a planar naphthalene core symmetrically substituted with two methoxy groups. These electron-donating groups activate the aromatic ring, making it a versatile precursor for the synthesis of a wide range of derivatives. Its derivatives have found applications in various fields, including the development of molecular magnetic devices, pesticides, and complex supramolecular structures like rotaxanes and catenanes.[1] The rigid, planar structure of the naphthalene core is a desirable feature for the construction of advanced materials, such as organic semiconductors and polymers, where molecular packing and electronic conjugation are crucial.
This document provides an overview of key derivatization strategies for this compound and detailed protocols for its synthesis and subsequent functionalization, aiming to equip researchers with the foundational knowledge to explore new materials based on this scaffold.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| CAS Number | 10075-63-5 |
| Appearance | Solid |
| Melting Point | 180-184 °C |
| Solubility | Soluble in polar organic solvents. |
Synthesis and Derivatization Pathways
The journey to new materials based on this compound begins with its synthesis, typically from its precursor 1,5-dihydroxynaphthalene, which itself is prepared from naphthalene-1,5-disulfonic acid.[2] Once obtained, the activated aromatic ring of this compound is amenable to various functionalization reactions.
Key Derivatization Strategies
The two methoxy groups in this compound are ortho-, para-directing activators for electrophilic aromatic substitution. This directs incoming electrophiles primarily to the 2, 4, 6, and 8 positions of the naphthalene ring.
-
Halogenation (e.g., Bromination) : Introduction of halogen atoms such as bromine provides a reactive handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build more complex architectures, including conjugated polymers.
-
Nitration : The introduction of nitro groups, which can be subsequently reduced to amines, opens pathways to dyes, polyamides, and polyimides. The dinitration of naphthalene can yield a mixture of 1,8- and 1,5-dinitronaphthalene isomers.[3]
-
Friedel-Crafts Acylation/Alkylation : This classic reaction allows for the introduction of acyl or alkyl groups, which can be used to modify solubility, tune electronic properties, or serve as precursors for further transformations. Friedel-Crafts acylation is a key method for synthesizing aromatic ketones.[4]
-
Formylation : The introduction of aldehyde groups can be achieved through reactions like the Vilsmeier-Haack reaction, providing a versatile functional group for condensation reactions and the synthesis of Schiff bases or vinyl-substituted derivatives.
References
Application Notes and Protocols for the Purification of 1,5-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 1,5-Dimethoxynaphthalene, a key intermediate in the synthesis of various organic compounds. The following methods are described: recrystallization, column chromatography, and sublimation. These protocols are designed to guide researchers in achieving high-purity this compound for demanding applications in drug development and materials science.
Data Presentation
A summary of typical results obtained from the different purification methods is presented in Table 1. This data is compiled from analogous procedures and expected outcomes for a compound with the characteristics of this compound.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Recrystallization | 95 | >99 | 70-85 | Effective for removing small amounts of impurities. Yield is dependent on the choice of solvent and the initial purity of the material. |
| Column Chromatography | 80-95 | >99.5 | 60-80 | Highly effective for separating a wide range of impurities, including isomers and by-products from synthesis. Yield can be lower due to the separation process. |
| Sublimation | 90 | >99.8 | 50-70 | Excellent for achieving very high purity by removing non-volatile impurities. Best suited for thermally stable compounds. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. A mixed solvent system of methanol and ethyl acetate can be effective for this compound.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Heat the solvent on a hot plate and add it portion-wise to the solid with stirring until it is fully dissolved.
-
To the hot solution, add ethyl acetate dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any residual impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (180-184 °C) to remove all solvent.
Protocol 2: Column Chromatography
Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase. For this compound, a silica gel stationary phase with a hexane-ethyl acetate mobile phase is a suitable system.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles in the packed bed. Allow the excess hexane to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compound and any impurities.
-
Fraction Collection: Collect the eluent in fractions using test tubes or flasks.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Sublimation
Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gas, and then condensed back into a pure solid on a cold surface. This method is particularly effective for removing non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
-
Source of cooling for the cold finger (e.g., circulating cold water)
Procedure:
-
Place the crude this compound at the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and evacuate the system to a pressure of approximately 0.1-1 mmHg.
-
Begin circulating the coolant through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath to a temperature that allows for sublimation without decomposition (a starting point would be around 150-170 °C, below its melting point).
-
The this compound will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Carefully vent the apparatus to atmospheric pressure and collect the purified crystals from the cold finger.
Mandatory Visualizations
Caption: General workflows for the purification of this compound.
Caption: Decision-making process for selecting a purification protocol.
Application Notes and Protocols for 1,5-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and application of 1,5-Dimethoxynaphthalene. The information is intended to support research and development activities by providing clear protocols and summarizing key quantitative data.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₁₂H₁₂O₂.[1] It is important to be aware of its physical and chemical properties for safe handling and to ensure the integrity of experimental results.
| Property | Value | Reference |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 180-184 °C | [1] |
| Storage Class | 13 (Non-Combustible Solids) | [1] |
| WGK (Water Hazard Class) | 3 | [1] |
Safety, Handling, and Storage
Personal Protective Equipment (PPE):
-
Eye Protection: Eyeshields or safety glasses should be worn.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., type N95 in the US) are recommended.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a suitable respirator should be used.
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents and strong bases, as these are incompatible with the related compound 1,5-Dihydroxynaphthalene.[3]
Spill and Waste Disposal:
-
In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.
-
Dispose of waste material in accordance with local, state, and federal regulations.
Solubility
Quantitative solubility data for this compound in common laboratory solvents is not widely published. However, for the structurally similar compound 1,5-dihydroxynaphthalene, it is known to be more soluble in organic solvents like ethanol, acetone, and ether than in water.[3] For 1,5-diaminonaphthalene, another related compound, it is soluble in benzene and ethanol.[4] Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds.[5][6]
Based on this information, a qualitative assessment of solubility is provided below. It is recommended to perform small-scale solubility tests to determine the exact solubility in your specific solvent and experimental conditions.
| Solvent | Expected Solubility |
| Methanol | Likely soluble |
| Ethanol | Likely soluble |
| DMSO | Likely soluble |
| Water | Likely insoluble to sparingly soluble |
Experimental Protocols
This compound is a versatile building block in organic synthesis. One of its key applications is in Friedel-Crafts acylation reactions.
General Protocol for Friedel-Crafts Acylation
This protocol is a general guideline for the Friedel-Crafts acylation of an aromatic compound like this compound. The specific quantities of reagents and reaction conditions should be optimized for each specific substrate and desired product.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Acid chloride (e.g., acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the mixture in an ice/water bath.
-
Slowly add the acid chloride dissolved in anhydrous dichloromethane to the cooled mixture via the addition funnel.
-
After the addition of the acid chloride is complete, slowly add a solution of this compound in anhydrous dichloromethane. Maintain the temperature of the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Workflow for Handling and Storage
The following diagram illustrates a logical workflow for the safe handling and storage of this compound.
Applications in Synthesis
This compound serves as a precursor in the synthesis of various organic molecules, including pesticides and polyhydric alcohols. The methoxy groups can be cleaved to yield the corresponding diol, which can then be further functionalized.
Conceptual Pathway for Pesticide Synthesis:
-
Functionalization of the Naphthalene Core: Introduction of other functional groups onto the aromatic ring via electrophilic aromatic substitution or other reactions. The positions of these substitutions would be directed by the existing methoxy groups.
-
Modification of Functional Groups: Conversion of the introduced functional groups into the desired moieties for pesticidal activity.
-
Potential Cleavage of Methoxy Groups: If the final product requires hydroxyl groups, the methoxy groups can be cleaved using appropriate reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).
Conceptual Pathway for Polyhydric Alcohol Synthesis:
-
Demethylation: Cleavage of the two methoxy groups to form 1,5-dihydroxynaphthalene. This can be achieved using strong acids or other demethylating agents.
-
Reduction of the Aromatic Ring: Catalytic hydrogenation of the naphthalene ring to yield a decalin-diol derivative, which is a type of polyhydric alcohol. The specific stereochemistry of the resulting diol would depend on the catalyst and reaction conditions used.
The following diagram illustrates a potential synthetic pathway from this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C12H12O2 | CID 252527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. gchemglobal.com [gchemglobal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dimethoxynaphthalene
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1,5-dimethoxynaphthalene, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is through the Williamson ether synthesis.[1][2] This reaction involves the O-dimethylation of 1,5-dihydroxynaphthalene. The process consists of two main steps: first, the deprotonation of the hydroxyl groups on 1,5-dihydroxynaphthalene using a suitable base to form a more nucleophilic dianion (naphthoxide), followed by a nucleophilic substitution (SN2) reaction with a methylating agent.[3]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can stem from several factors. The most critical to investigate are:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate both hydroxyl groups of the 1,5-dihydroxynaphthalene.
-
Reagent Quality: The purity of starting materials is crucial. 1,5-dihydroxynaphthalene can oxidize over time, and the methylating agent or solvent may contain impurities (like water) that interfere with the reaction.[4]
-
Hydrolysis of Methylating Agent: Methylating agents like dimethyl sulfate (DMS) can be hydrolyzed under alkaline conditions, reducing their effectiveness.[5]
-
Oxidation: The dihydroxynaphthalene starting material and its corresponding phenoxide intermediates are susceptible to oxidation, especially at higher temperatures or in the presence of air, which can lead to colored byproducts and lower yields.[5]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time significantly impacts the yield. For instance, using polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide and improve reaction rates.[2][6]
Q3: I am observing a significant amount of mono-methylated byproduct (1-hydroxy-5-methoxynaphthalene). How can this be minimized?
The formation of the mono-methylated byproduct is typically due to incomplete reaction. To drive the reaction to completion and favor the formation of the desired this compound, consider the following strategies:
-
Molar Ratio of Reagents: Ensure an adequate excess of both the base and the methylating agent. A common approach is to use at least 2.2 to 2.4 equivalents of the methylating agent and a similar or slightly higher equivalent of the base relative to the 1,5-dihydroxynaphthalene.[5]
-
Reaction Time and Temperature: Increasing the reaction time or moderately raising the temperature can help ensure the second methylation occurs. However, be cautious of excessively high temperatures which can promote side reactions.[7]
-
Method of Addition: Slowly adding the base to a solution of the diol and methylating agent can maintain a controlled pH and minimize the hydrolysis of the methylating agent.[5]
Q4: What is the best way to purify the final product?
The crude product can be purified using several standard laboratory techniques:
-
Recrystallization: This is an effective method for removing impurities. A suitable solvent system, such as ethanol/water or methanol, can be used to obtain pure this compound as crystalline plates.[8]
-
Column Chromatography: For removing closely related impurities or when recrystallization is ineffective, column chromatography on silica gel is a reliable option.[8]
-
Sublimation: For achieving very high purity (>99.5%), sublimation under reduced pressure can be an excellent purification method for 1,5-dihydroxynaphthalene and can be adapted for the final product.[9]
Q5: My final product is brown or discolored. What is the cause and how can I prevent it?
Discoloration is almost always due to the formation of oxidation byproducts, which are often quinone-like structures.[5] This can happen to the 1,5-dihydroxynaphthalene starting material or the reaction intermediates.
-
Prevention:
-
Use high-purity, colorless 1,5-dihydroxynaphthalene. If the starting material is discolored, consider purifying it first.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[5]
-
Use degassed solvents to remove dissolved oxygen.[4]
-
Consider adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to the reaction mixture to inhibit oxidation.[5]
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Quantitative Data Summary
Optimizing reaction parameters is key to maximizing yield. The following tables summarize the effects of different conditions on the Williamson ether synthesis of dimethoxynaphthalenes, based on data from analogous systems.[5]
Table 1: Effect of Solvent on Yield and Purity
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
| Ethanol | 24.6 | 89 | 89.7 |
| Methanol | 32.7 | 82 | 89.3 |
| Acetone | 21.0 | 65 | 90.3 |
| Petroleum Ether | 1.8 | 52 | 96.4 |
| Conditions derived from a study on 1,6-dimethoxynaphthalene synthesis, which is chemically analogous.[5] |
Table 2: Effect of Molar Ratio of Methylating Agent on Yield and Purity
| Molar Ratio (DMS:Diol) | Yield (%) | Purity (%) |
| 2.0 : 1 | 88 | 88.0 |
| 2.2 : 1 | 92 | 93.8 |
| 2.4 : 1 | 94 | 95.8 |
| 2.6 : 1 | 94 | 96.0 |
| DMS: Dimethyl Sulfate. Conditions derived from a study on 1,6-dimethoxynaphthalene synthesis.[5] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the methylation of dihydroxynaphthalenes.[5][8][10]
Materials:
-
1,5-Dihydroxynaphthalene (1.60 g, 10.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃, 3.04 g, 22.0 mmol)
-
Dimethyl Sulfate (DMS, 2.1 mL, 22.0 mmol) or Methyl Iodide (1.37 mL, 22.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Add 1,5-dihydroxynaphthalene (10.0 mmol) and anhydrous potassium carbonate (22.0 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous DMF (20 mL) via syringe.
-
-
Reagent Addition:
-
Stir the suspension vigorously.
-
Slowly add the dimethyl sulfate or methyl iodide (22.0 mmol) to the mixture dropwise over 10-15 minutes at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with 30 mL portions of diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) and then with brine (1 x 40 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
-
Caption: General experimental workflow for the synthesis and purification.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purifying and refining method of 1,5-dihydroxynaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 10. 2,5-Dimethoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
Common side reactions in the synthesis of 1,5-Dimethoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1,5-dimethoxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and robust method for synthesizing this compound is the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of 1,5-dihydroxynaphthalene to form the dianion, which then acts as a nucleophile and reacts with a methylating agent.
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting material is 1,5-dihydroxynaphthalene. The synthesis requires a base to deprotonate the hydroxyl groups and a methylating agent. Common choices include:
-
Starting Material: 1,5-Dihydroxynaphthalene
-
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).[2]
-
Methylating Agents: Dimethyl sulfate (DMS) or methyl iodide (CH₃I).[1]
-
Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are often used to minimize side reactions.[2][3]
Q3: What are the most common side reactions I should be aware of?
Several side reactions can occur during the synthesis of this compound, potentially impacting yield and purity. These include:
-
Incomplete Methylation: The reaction may yield the mono-methylated intermediate, 5-methoxy-1-naphthol, if the reaction conditions (e.g., stoichiometry of the base or methylating agent, reaction time) are not optimal.
-
C-Alkylation: Phenoxides can undergo alkylation at a carbon atom of the aromatic ring instead of the desired O-alkylation at the oxygen atom.[2] This leads to the formation of isomers with methyl groups directly attached to the naphthalene ring.
-
Hydrolysis of Methylating Agent: In the presence of water, methylating agents like dimethyl sulfate can hydrolyze, reducing their effectiveness and leading to incomplete reactions.
-
Oxidation of Starting Material: 1,5-Dihydroxynaphthalene is susceptible to oxidation, especially under basic conditions, which can form colored impurities like juglone.[4] The use of a reductant may be necessary to inhibit oxidation.[5]
Troubleshooting Guide
This guide addresses specific issues that you might encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Insufficient base or methylating agent.- Hydrolysis of the methylating agent.- Incomplete reaction due to short reaction time or low temperature.- Oxidation of the starting material. | - Ensure at least two equivalents of base and methylating agent are used.- Use an anhydrous solvent and ensure all glassware is dry.- Monitor the reaction by TLC and ensure it goes to completion. Gentle heating may be required.[1]- Consider adding a mild reducing agent like sodium dithionite (Na₂S₂O₄) to the reaction mixture to prevent oxidation.[5] |
| Product is Contaminated with 5-Methoxy-1-naphthol | - Incomplete methylation. | - Increase the amount of methylating agent and/or base.- Extend the reaction time.- The mono-methylated product can be separated from the desired product by column chromatography. |
| Product is Colored (Yellow/Brown) | - Oxidation of 1,5-dihydroxynaphthalene or the mono-methylated intermediate. | - Purify the crude product by recrystallization or column chromatography.- In future syntheses, degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add a reducing agent as mentioned above. |
| Presence of Unexpected Isomers (C-Alkylated Products) | - Reaction conditions favor C-alkylation over O-alkylation. | - The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[2]- A change in the counter-ion of the base might also influence the outcome. |
Experimental Protocols
Protocol: Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from standard Williamson ether synthesis procedures.[1][6]
Materials:
-
1,5-Dihydroxynaphthalene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,5-dihydroxynaphthalene (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Add methyl iodide (2.5 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dimethoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Williamson Ether Synthesis of Aromatic Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of aromatic ethers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of aromatic ethers via the Williamson ether synthesis.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and solutions?
Low or no yield in a Williamson ether synthesis of aromatic ethers can stem from several factors, primarily related to incomplete deprotonation of the phenol, side reactions, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The phenolic proton must be removed to form the nucleophilic phenoxide. If the base is not strong enough, a significant portion of the phenol will remain unreacted.
-
Solution: Switch to a stronger base. For many phenols, common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient. For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary. Ensure anhydrous conditions when using highly reactive bases like NaH, as they react violently with water.
-
-
Poor Nucleophilicity of the Phenoxide: Even if deprotonated, the nucleophilicity of the phenoxide can be diminished.
-
Solution: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the phenoxide salt, leaving the oxygen anion more "naked" and nucleophilic. Protic solvents like water or alcohols can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[1]
-
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially with secondary and tertiary halides.[2][3]
-
Solution: Use primary alkyl halides whenever possible. If a secondary halide must be used, lower reaction temperatures may favor the Sₙ2 pathway over E2.
-
-
Unreactive Alkylating Agent: The reactivity of the alkylating agent follows the trend I > Br > Cl.
-
Solution: If using an alkyl chloride results in low yield, consider switching to the corresponding bromide or iodide.
-
-
Reaction Temperature and Time: The reaction may not have reached completion.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[4]
-
Q2: I'm observing significant amounts of a byproduct that is not the result of elimination. What could it be?
When synthesizing aromatic ethers from phenols, a common side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[1]
-
Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation).[1]
-
Solution: The solvent plays a significant role in directing the selectivity.
Q3: Can I use an aryl halide as the electrophile in a Williamson ether synthesis?
Generally, aryl halides are not suitable electrophiles for the Williamson ether synthesis.
-
Reason: The Sₙ2 reaction requires a backside attack on the carbon bearing the leaving group. In an aryl halide, this is sterically hindered by the aromatic ring. Furthermore, the C-X bond of an aryl halide is stronger than that of an alkyl halide.
-
Exceptions and Alternatives:
-
Activated Aryl Halides: If the aryl halide has strongly electron-withdrawing groups (e.g., nitro groups) ortho or para to the halide, nucleophilic aromatic substitution can occur.
-
Ullmann Condensation: For the synthesis of diaryl ethers, the Ullmann condensation, which uses a copper catalyst, is a more appropriate method.[3][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for deprotonating a phenol?
For most standard phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are effective.[3] For phenols with electron-withdrawing groups, which are more acidic, these bases are generally sufficient. For phenols with electron-donating groups, which are less acidic, a stronger base such as sodium hydride (NaH) might be required.
Q2: Which solvent should I use for my reaction?
Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the best choices for promoting the desired O-alkylation in Williamson ether synthesis of aromatic ethers.[2][3]
Q3: Can I use secondary or tertiary alkyl halides in this reaction?
It is strongly discouraged. Secondary alkyl halides will often lead to a mixture of the desired ether (Sₙ2 product) and an alkene (E2 product), with the alkene often being the major product. Tertiary alkyl halides will almost exclusively undergo E2 elimination.[2]
Data Presentation
Table 1: Influence of Solvent on O- vs. C-Alkylation of 2-Naphthol with Benzyl Bromide
| Solvent | O-Alkylated Product Yield | C-Alkylated Product Yield |
| DMF | Major Product | Minor Product |
| Trifluoroethanol (TFE) | Minor Product | Major Product |
This table illustrates the general trend of solvent effects on the regioselectivity of phenoxide alkylation. Specific yields can vary based on reaction conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Butoxynaphthalene
This protocol describes the synthesis of 2-butoxynaphthalene from 2-naphthol and 1-bromobutane.[6]
-
Materials:
-
2-naphthol (150 mg, 1.04 mmol)
-
Sodium hydroxide (87 mg, 2.18 mmol)
-
Ethanol (2.5 mL)
-
1-bromobutane (0.15 mL, 1.35 mmol)
-
-
Procedure:
-
Dissolve 2-naphthol in ethanol in a 5 mL conical reaction vial with a spin vane.
-
Add crushed solid sodium hydroxide to the solution.
-
Heat the mixture to reflux for 10 minutes.
-
Cool the solution to at least 60 °C and add 1-bromobutane via syringe.
-
Reheat the reaction to reflux for 50 minutes.
-
Cool the reaction mixture to below 50 °C and transfer to a small Erlenmeyer flask.
-
Add ice and ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the product with ice-cold water and air dry.
-
Protocol 2: Synthesis of Methylphenoxyacetic Acid
This protocol details the synthesis of a phenolic ether from a substituted phenol (cresol) and chloroacetic acid.[7]
-
Materials:
-
Cresol (2 g)
-
Potassium hydroxide (4 g)
-
Water (8 mL)
-
50% aqueous solution of chloroacetic acid (6 mL)
-
Concentrated HCl
-
-
Procedure:
-
Dissolve potassium hydroxide in water in a 250 mL round-bottom flask.
-
Add the cresol to the flask and swirl until a homogeneous solution is formed.
-
Heat the mixture to a gentle boil under a reflux condenser.
-
Add the chloroacetic acid solution dropwise through the condenser over 10 minutes.
-
Continue refluxing for an additional 10 minutes after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated HCl until it is acidic to pH paper.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from boiling water.
-
Visualizations
Caption: General experimental workflow for the Williamson ether synthesis of aromatic ethers.
Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.
References
Technical Support Center: Purification of 1,5-Dimethoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,5-dimethoxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most probable impurities in this compound depend on its synthetic route. A common method for its preparation is the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene. Potential impurities from this synthesis include:
-
Unreacted 1,5-dihydroxynaphthalene: This starting material has a significantly higher melting point (259-261 °C) than the desired product (180-184 °C) and is more polar.[1]
-
5-Methoxy-1-naphthol (mono-methylated byproduct): This intermediate is also more polar than the final product.
-
Reagents from the synthesis: Residual base (e.g., potassium carbonate) or methylating agent byproducts.
Q2: What is the general solubility profile of this compound?
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification of this compound. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate. The desired this compound, being less polar, will have a higher Rf value compared to the more polar impurities like 1,5-dihydroxynaphthalene and 5-methoxy-1-naphthol.
Purification Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques for this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. A key challenge is selecting an appropriate solvent or solvent system.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not polar enough.
-
Solution: Try a more polar solvent. If using a solvent mixture, increase the proportion of the more polar solvent. For instance, if using a hexane/ethyl acetate mixture, increase the amount of ethyl acetate.
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The melting point of the impure compound is lower than the boiling point of the solvent, causing it to melt before dissolving.
-
Possible Cause 2: The solution is cooling too rapidly, or the concentration of the solute is too high.
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
Consider using a different solvent with a lower boiling point.
-
Problem: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, and the solution is not saturated.
-
Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.
-
Solution:
-
If the solution is not saturated, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
To initiate crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Problem: The recrystallized product is still impure.
-
Possible Cause: The chosen solvent did not effectively differentiate between the product and the impurities, or the cooling was too rapid, trapping impurities within the crystals.
-
Solution:
-
Try a different recrystallization solvent or a solvent pair. A study has reported successful crystallization of this compound from a methanol/ethyl acetate solvent blend.
-
Ensure slow cooling to allow for the formation of a pure crystal lattice.
-
If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.
Problem: Poor separation of this compound from impurities.
-
Possible Cause: The polarity of the eluent (mobile phase) is not optimized.
-
Solution:
-
Use TLC to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for this compound.
-
If the spots are too close together on the TLC plate, try a different solvent system. A common mobile phase for compounds of this nature is a gradient of hexane and ethyl acetate.
-
Ensure the column is packed properly to avoid channeling.
-
Problem: The compound elutes too quickly (high Rf).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Problem: The compound does not move from the origin (low Rf).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Problem: Tailing of the spot on the TLC plate or broad bands on the column.
-
Possible Cause 1: The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).
-
Possible Cause 2: The sample was overloaded on the column.
-
Solution:
-
Try using neutral alumina as the stationary phase instead of silica gel.
-
Add a small amount of a slightly more polar solvent (like a few drops of triethylamine for basic compounds, though not expected to be necessary for this compound) to the eluent to reduce tailing.
-
Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
-
Sublimation
Sublimation can be a very effective method for purifying naphthalene derivatives, as it separates volatile solids from non-volatile impurities.
Problem: The sublimation rate is very slow.
-
Possible Cause 1: The temperature is too low.
-
Possible Cause 2: The vacuum is not sufficient.
-
Solution:
-
Gradually increase the temperature. Be careful not to exceed the melting point of the compound (180-184 °C) if you want to avoid melting before sublimation.
-
Ensure your vacuum system is functioning correctly and can achieve a low enough pressure to facilitate sublimation.
-
Problem: The sublimed product is not pure.
-
Possible Cause: Impurities have a similar vapor pressure to this compound and are co-subliming.
-
Solution:
-
Try performing the sublimation at a lower temperature and higher vacuum. This can sometimes provide better selectivity.
-
If co-sublimation is a significant issue, a different purification technique like recrystallization or column chromatography may be more effective.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Methanol
-
Ethyl acetate
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Once fully dissolved, slowly add hot methanol dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (or neutral alumina)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the compounds. This compound will elute before the more polar impurities.
-
Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: A decision workflow for selecting a suitable purification method for this compound.
Caption: A troubleshooting guide for the recrystallization of this compound.
References
Technical Support Center: Purifying 1,5-Dimethoxynaphthalene by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1,5-Dimethoxynaphthalene through recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | The solution is not supersaturated; too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1][2] |
| The cooling process is too rapid, preventing crystal nucleation. | Allow the solution to cool slowly to room temperature, then transfer it to an ice bath.[3][4][5] | |
| The solution is supersaturated but requires a nucleation site. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2][6] | |
| Oiling Out (Formation of an oil instead of crystals) | The compound is precipitating from the solution at a temperature above its melting point.[1] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] |
| The compound is significantly impure. | Consider pre-purification with a technique like column chromatography before recrystallization.[7] Using a solvent pair can sometimes mitigate this issue.[2] | |
| Poor Yield of Recovered Crystals | A significant amount of the compound remains dissolved in the mother liquor. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Avoid using an excessive amount of solvent during the initial dissolution.[1] You can also attempt to recover a second crop of crystals by concentrating the mother liquor. |
| Crystals are lost during filtration or transfer. | Ensure proper filtration technique, such as wetting the filter paper to create a good seal.[5] Wash the crystals with a minimal amount of ice-cold solvent to prevent them from redissolving.[8] | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | If the impurities are colored and the desired product is not, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[9] |
| The solvent is reacting with the compound or impurities. | Ensure the chosen solvent is inert and does not react with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4] A systematic solvent screening is the most effective way to determine the optimal solvent. Based on the structure of this compound (an aromatic ether), suitable starting solvents for screening could include alcohols (like ethanol or methanol), esters (like ethyl acetate), or a mixed solvent system (e.g., ethanol-water, acetone-hexane).[10]
Q2: How much solvent should I use for the recrystallization?
A2: You should use the minimum amount of hot solvent required to completely dissolve the crude this compound.[8] Adding too much solvent is a common reason for low recovery yields.[2] It is best to add the hot solvent portion-wise until all the solid has just dissolved.[4]
Q3: My this compound is not dissolving, what should I do?
A3: Ensure the solvent is at its boiling point and that you are allowing sufficient time for dissolution. If the solid still does not dissolve, you may need to add more solvent in small increments. If a large amount of solvent is required, it may not be a suitable solvent for recrystallization. It is also possible that you have insoluble impurities, which can be removed by hot filtration.[5]
Q4: How can I improve the purity of my final product?
A4: To maximize purity, ensure a slow rate of cooling to allow for the formation of a well-ordered crystal lattice that excludes impurities.[5] Washing the collected crystals with a small amount of ice-cold recrystallization solvent will help remove any adhering mother liquor which contains impurities.[8] If significant impurities persist, a second recrystallization may be necessary.
Q5: What should I do if my yield is consistently low?
A5: A low yield can be due to several factors. As mentioned, using too much solvent is a primary cause.[1] Ensure you are cooling the solution for a sufficient amount of time at a low temperature to maximize crystal precipitation. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate. However, be aware that the second crop may be less pure than the first.
Experimental Protocols
Solvent Screening Protocol
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several different test tubes.
-
Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.[9]
-
Allow the test tubes where the compound dissolved to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice for recrystallization.
Recrystallization Protocol for this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent needed for complete dissolution.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[8]
-
Drying: Dry the purified crystals thoroughly to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of this compound (180-184 °C).[11][12]
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Relationship between solvent selection, temperature, and recrystallization outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. LabXchange [labxchange.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. 1,5-二甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 10075-63-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Synthesis of 1,5-Dimethoxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dimethoxynaphthalene. The following information addresses common issues related to solvent choice and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-methylation of 1,5-dihydroxynaphthalene using a methylating agent in the presence of a base. The reaction proceeds via an S_N2 mechanism where the deprotonated hydroxyl groups of 1,5-dihydroxynaphthalene act as nucleophiles, attacking the methylating agent.
Q2: How does the choice of solvent affect the yield and purity of this compound?
A2: The choice of solvent is a critical factor that significantly influences the yield and purity of the final product.[1] Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are generally preferred as they can accelerate the rate of S_N2 reactions. These solvents effectively solvate the cation of the base, leaving the naphthoxide anion more available for nucleophilic attack. Protic solvents, like water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity and lead to lower yields. Non-polar solvents may result in poor solubility of the reactants and slow reaction rates.
Q3: What are the recommended solvents for the synthesis of this compound?
Troubleshooting Guides
Low Yield
Problem: The yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice:
-
Cause: Using a protic solvent (e.g., water, ethanol, methanol) can hinder the nucleophilicity of the naphthoxide, slowing down the desired S_N2 reaction.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents promote the S_N2 reaction pathway.
-
-
Incomplete Deprotonation:
-
Cause: The base used may not be strong enough or used in insufficient quantity to fully deprotonate both hydroxyl groups of 1,5-dihydroxynaphthalene.
-
Solution: Ensure a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used in a sufficient molar excess.
-
-
Side Reactions:
-
Cause: Competing elimination reactions can occur, especially if the methylating agent is sterically hindered (not typical for methylation) or if the temperature is too high. C-alkylation, where the methyl group attaches to the naphthalene ring instead of the oxygen, is also a possible side reaction.
-
Solution: Use a primary methylating agent like dimethyl sulfate or methyl iodide. Maintain careful control over the reaction temperature. The use of polar aprotic solvents generally favors the desired O-alkylation over C-alkylation.[2]
-
-
Hydrolysis of the Methylating Agent:
-
Cause: In the presence of water, methylating agents like dimethyl sulfate can hydrolyze, reducing their effective concentration.
-
Solution: Ensure the reaction is carried out under anhydrous conditions, especially when using moisture-sensitive bases like NaH.
-
Product Purity Issues
Problem: The final product is impure, containing starting material or unidentified byproducts.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
-
Formation of Mono-methylated Intermediate:
-
Cause: Insufficient methylating agent or base can lead to the formation of 5-methoxy-1-naphthol.
-
Solution: Use a molar excess of both the base and the methylating agent to ensure complete dimethylation.
-
-
Byproducts from Solvent Participation:
-
Cause: Some solvents, like acetone, can react with the base to form enolates that can then participate in side reactions. In a study on a similar compound, acetone was found to consume the methylating agent, leading to lower yields.[1]
-
Solution: Choose a solvent that is inert under the reaction conditions. DMF and DMSO are generally good choices.
-
Data Presentation
The following table summarizes the effect of solvent choice on the yield and purity of 1,6-dimethoxynaphthalene, a structural isomer of this compound. This data is presented as a reference to illustrate the significant impact of the solvent on the reaction outcome.
| Solvent | Yield (%) | Purity (%) |
| Water | 21.3 | 85.2 |
| Methanol | 75.4 | 88.6 |
| Ethanol | 88.0 | 89.7 |
| Acetone | 70.2 | 96.5 |
| n-Hexane | 35.1 | 98.1 |
| Petroleum Ether | 30.5 | 98.5 |
Data adapted from a study on the synthesis of 1,6-dimethoxynaphthalene and should be considered as a qualitative guide for the synthesis of this compound.[1]
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from a procedure for a similar compound, 2,5-dimethoxynaphthalene, and provides a general guideline.[3] Optimization of reaction conditions may be necessary.
Materials:
-
1,5-Dihydroxynaphthalene
-
Methyl Iodide (or Dimethyl Sulfate)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-dihydroxynaphthalene (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (a significant excess, e.g., 10 eq) to the solution.
-
Add methyl iodide (a significant excess, e.g., 10 eq) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Impurity Identification in 1,5-Dimethoxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of 1,5-Dimethoxynaphthalene.
Troubleshooting Guides
Issue: My ¹H NMR spectrum of this compound shows extra peaks.
Possible Cause & Solution:
Your sample of this compound may contain impurities from the synthesis process. Common impurities include unreacted starting materials, partially methylated intermediates, or isomeric byproducts.
Troubleshooting Steps:
-
Identify Potential Impurities: The most common impurities are:
-
1,5-Naphthalenediol: The starting material for the synthesis of this compound.
-
1-Methoxy-5-naphthol: A partially methylated intermediate.
-
Isomeric Dimethoxynaphthalenes: Such as 1,4-, 1,6-, 2,6-, or 2,7-dimethoxynaphthalene, which can form as byproducts depending on the synthetic route.
-
-
Compare with Reference Spectra: Compare the chemical shifts of the unknown peaks in your spectrum with the known chemical shifts of the potential impurities listed in the table below.
-
Confirm with 2D NMR: If available, 2D NMR techniques like COSY and HSQC can help in definitively assigning the structure of the impurities.
Issue: The mass spectrum of my sample shows a molecular ion peak other than m/z 188.
Possible Cause & Solution:
The presence of molecular ions at different m/z values strongly indicates the presence of impurities.
Troubleshooting Steps:
-
Analyze the Molecular Ion Peaks:
-
A peak at m/z 160 suggests the presence of 1,5-Naphthalenediol .
-
A peak at m/z 174 suggests the presence of 1-Methoxy-5-naphthol .
-
Peaks at m/z 188 that are accompanied by a different fragmentation pattern might indicate the presence of isomeric dimethoxynaphthalenes .
-
-
Examine Fragmentation Patterns: Compare the fragmentation pattern of your sample with the known fragmentation patterns of the suspected impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
A1: The following tables summarize the key spectroscopic data for pure this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in ppm |
| ¹H NMR (CDCl₃) | 7.70 (d, J=8.8Hz, 2H), 7.38 (t, J=8.0Hz, 2H), 6.98 (d, J=8.0Hz, 2H), 3.94 (s, 6H)[1] |
| ¹³C NMR (CDCl₃) | δ 154.12, 135.95, 129.56, 124.78, 115.57, 108.54, 55.5 (OCH₃) |
Table 2: Mass Spectrometry and IR Spectroscopy Data for this compound
| Technique | Key Data |
| Mass Spec. (EI) | m/z 188 (M⁺), 173, 115[2] |
| IR (KBr) cm⁻¹ | ~3050 (Ar-H), ~2950 (C-H), ~1600, 1500 (C=C), ~1250 (C-O) |
Q2: How can I differentiate this compound from its common impurities using spectroscopy?
A2: The following tables provide a comparison of the key spectroscopic data for this compound and its potential impurities.
Table 3: Comparative ¹H NMR Data (in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Methoxy/Hydroxy Protons (δ, ppm) |
| This compound | 7.70 (d), 7.38 (t), 6.98 (d)[1] | 3.94 (s, 6H)[1] |
| 1,5-Naphthalenediol | 7.59 (d), 7.22 (t), 6.85 (d) (in DMSO-d₆)[3] | 9.92 (s, 2H, -OH) (in DMSO-d₆)[3] |
| 1-Methoxy-5-naphthol | Characteristic aromatic signals | ~3.9 (s, 3H, -OCH₃), ~5-6 (br s, 1H, -OH) |
| 2,7-Dimethoxynaphthalene | 7.64 (d), 7.05 (dd), 6.99 (d)[4] | 3.89 (s, 6H)[4] |
Table 4: Comparative Mass Spectrometry Data (Molecular Ion)
| Compound | Molecular Weight | Molecular Ion (M⁺) m/z |
| This compound | 188.22 | 188[2] |
| 1,5-Naphthalenediol | 160.17 | 160 |
| 1-Methoxy-5-naphthol | 174.19 | 174 |
| Isomeric Dimethoxynaphthalenes | 188.22 | 188 |
Table 5: Comparative IR Data (Key Functional Group Absorptions in cm⁻¹)
| Compound | O-H Stretch | C-O Stretch (Aryl Ether) |
| This compound | Absent | ~1250 |
| 1,5-Naphthalenediol | Broad, ~3300 | Absent |
| 1-Methoxy-5-naphthol | Broad, ~3300 | ~1250 |
| Isomeric Dimethoxynaphthalenes | Absent | ~1250 |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition may involve 8-16 scans.
-
If necessary, acquire a ¹³C NMR spectrum. This will require a longer acquisition time.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent such as methanol or dichloromethane (1-10 µg/mL).
-
-
Instrument Setup:
-
Choose an appropriate ionization method, typically Electron Ionization (EI) for this type of molecule.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-300).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum.
-
Analyze the resulting spectrum for the molecular ion peak and the fragmentation pattern.
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Ensure the sample compartment is clean and free of any residues.
-
Collect a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Origin of potential impurities during synthesis.
References
Stability issues of 1,5-Dimethoxynaphthalene under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 1,5-dimethoxynaphthalene in various reaction conditions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area. It is a solid, typically appearing as a yellow to brown solid. It should be kept away from strong oxidizing agents and strong bases. For laboratory use, standard personal protective equipment such as eyeshields and gloves are recommended.
Q2: What are the key physical and chemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 10075-63-5 |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | Solid |
| Melting Point | 180-184 °C |
| Solubility | Soluble in polar organic solvents. Insoluble in water. |
| Storage Class | 13 - Non-Combustible Solids |
Q3: Is this compound sensitive to air or light?
A3: While this compound itself is relatively stable, its precursor, 1,5-dihydroxynaphthalene, is known to degrade in the presence of air, with its basic solutions turning brown. This suggests a potential sensitivity to oxidation, especially under harsh conditions or if trace impurities are present. It is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to minimize potential degradation.
Troubleshooting Guides
Issue 1: Demethylation and Formation of Hydroxylated Impurities
Q: My reaction under acidic conditions (e.g., Friedel-Crafts) resulted in a mixture of products, including partially or fully demethylated naphthalenes. How can I prevent this?
A: This is a common issue, particularly when using strong Lewis acids like aluminum chloride (AlCl₃). The methoxy groups on this compound are susceptible to cleavage under these conditions.
-
Problem: Excess Lewis acid can lead to the demethylation of one or both methoxy groups. In a Friedel-Crafts reaction with phthalic anhydride and excess AlCl₃, the formation of o-(8-hydroxy-4-methoxy-1-naphthoyl)benzoic acid and o-(4,8-dihydroxy-1-naphthoyl)benzoic acid has been observed.
-
Solution 1: Stoichiometry Control: Carefully control the stoichiometry of the Lewis acid. Use the minimum amount required to catalyze the reaction. The molar ratio of reactants can significantly influence the product distribution.
-
Solution 2: Milder Conditions: If possible, use a milder Lewis acid or perform the reaction at a lower temperature to reduce the rate of demethylation.
-
Solution 3: Alternative Synthetic Routes: Consider alternative reactions that do not require harsh acidic conditions if demethylation remains a persistent issue.
A potential demethylation pathway is illustrated below.
Caption: Potential demethylation pathway of this compound under strong acidic conditions.
Issue 2: Low Yield and Isomer Formation in Electrophilic Substitution
Q: During the nitration or bromination of this compound, I am getting a low yield of the desired product and a mixture of isomers. What are the likely causes and solutions?
A: The methoxy groups are strongly activating and ortho-, para-directing. In this compound, this leads to high reactivity and potential for multiple substitutions and isomer formation.
-
Problem (Nitration): Dinitration is a common side reaction. The dinitration of naphthalene can yield a mixture of 1,8- and 1,5-dinitronaphthalene isomers, making purification difficult. While the methoxy groups direct the substitution, controlling the extent of reaction is critical.
-
Problem (Bromination): Polybromination can occur. The reaction of naphthalene with bromine can lead to mixtures of mono-, di-, and tribrominated products depending on the stoichiometry and catalyst used.
-
Solution 1: Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to increase selectivity and reduce the rate of side reactions.
-
Solution 2: Slow Reagent Addition: Add the electrophilic reagent (e.g., nitrating mixture or bromine solution) slowly and portion-wise to the substrate solution to maintain a low concentration of the electrophile in the reaction mixture.
-
Solution 3: Choice of Solvent: The solvent can influence the reaction outcome. For nitration, using a solvent system like acetonitrile with nitric acid may offer better control over isomer distribution.
-
Solution 4: Milder Reagents: Consider using milder nitrating (e.g., N₂O₅ in an inert solvent) or brominating (e.g., N-bromosuccinimide) agents to improve selectivity for monosubstitution.
Issue 3: Reaction Mixture Darkens or Forms a Resin
Q: My reaction mixture turned dark brown/black, and I observed the formation of insoluble, tar-like material. What is causing this?
A: Discoloration and resinification often indicate decomposition or polymerization side reactions.
-
Problem: This can be caused by several factors, including oxidation or harsh reaction conditions. Friedel-Crafts reactions on this compound derivatives under certain reduction conditions have been reported to undergo total resinification. The corresponding diol is also known to be highly autoxidizable.
-
Solution 1: Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation, especially if the reaction conditions involve heating or if there is a possibility of partial demethylation to the more sensitive hydroxylated species.
-
Solution 2: Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Solution 3: Purity of Starting Material: Ensure the this compound starting material is pure. Impurities can sometimes catalyze decomposition pathways. Degraded samples may appear grey to light brown.
-
Solution 4: Lower Temperature: As with other side reactions, lowering the reaction temperature can often mitigate decomposition and resinification.
Experimental Protocols
Protocol 1: General Procedure for Nitration of this compound
This protocol is a general guideline. The specific conditions may need to be optimized for yield and selectivity.
-
Preparation: Dissolve this compound in a suitable solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the cooled solution of this compound over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice with stirring.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: A generalized experimental workflow for the nitration of this compound.
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol is a general guideline and requires careful optimization of Lewis acid stoichiometry to avoid demethylation.
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add a suitable solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid (e.g., AlCl₃). Cool the suspension to 0 °C.
-
Reagent Addition: Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the cooled suspension.
-
Substrate Addition: Add a solution of this compound in the same solvent dropwise to the mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.
Scaling up the synthesis of 1,5-Dimethoxynaphthalene for industrial applications
Technical Support Center: Industrial Synthesis of 1,5-Dimethoxynaphthalene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during scale-up and production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent method for industrial-scale synthesis is the Williamson ether synthesis. This process involves the O-methylation of 1,5-Dihydroxynaphthalene. The reaction typically uses a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1][2][3]
Q2: How is the precursor, 1,5-Dihydroxynaphthalene, typically prepared?
A2: 1,5-Dihydroxynaphthalene is commercially prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base, followed by acidification.[4][5] The purity of the starting 1,5-Dihydroxynaphthalene is crucial, as impurities can affect the yield and purity of the final product.[6]
Q3: What are the key differences between using Dimethyl Sulfate (DMS) and Methyl Iodide as the methylating agent?
A3: Both are effective methylating agents. Dimethyl sulfate is often preferred for industrial applications due to its lower cost and high reactivity, which can lead to excellent yields.[1] However, DMS is highly toxic and requires stringent safety protocols. Methyl iodide is also highly reactive but can be more expensive.[7] The choice often depends on a balance of cost, safety considerations, and process efficiency.
Q4: Which base and solvent system is recommended for scaling up the synthesis?
A4: A common system involves using sodium hydroxide in a solvent like ethanol or a mixture of an organic solvent and water.[3] Anhydrous conditions using potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is another effective option.[2][7] The choice of solvent significantly impacts reaction rate and suppression of side reactions; for instance, the use of ethanol with aqueous NaOH has been optimized for high yield and purity.[3]
Q5: What are the expected yield and purity for this synthesis?
A5: With an optimized process, yields can be very high, often exceeding 90-95%.[3][7] A well-controlled reaction can produce this compound with a purity of over 98-99%.[3][8] The purification method is critical to achieving high purity.[6]
Q6: What are the primary side reactions to be aware of during scale-up?
A6: The main side reactions include:
-
Incomplete methylation: Formation of the mono-methylated intermediate, 1-hydroxy-5-methoxynaphthalene.
-
Hydrolysis of the methylating agent: Especially with dimethyl sulfate in the presence of aqueous base, which forms methanol and sulfuric acid.[3]
-
Oxidation: The 1,5-Dihydroxynaphthalene starting material can be susceptible to oxidation, especially under basic conditions. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.[3]
Q7: What methods are suitable for purifying the crude this compound on an industrial scale?
A7: Common purification techniques include:
-
Recrystallization: Using a suitable solvent system, such as dilute alcohol, to obtain the product as pure crystals.[2]
-
Sublimation: This method is effective for removing non-volatile impurities and can yield a product with very high purity (>99.5%).[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry. | 1. Monitor reaction progress using TLC or HPLC. Increase reaction time or temperature as needed. Ensure the correct molar ratios of reagents are used; an excess of the methylating agent and base is often required.[3] |
| 2. Side Reactions: Hydrolysis of the methylating agent or oxidation of the starting material. | 2. Control the addition rate of the base to manage the reaction's exothermicity.[3] For oxidation-sensitive reactions, conduct the synthesis under an inert nitrogen atmosphere and consider adding a reducing agent like sodium dithionite (Na₂S₂O₄).[3] | |
| 3. Poor Quality of Starting Material: Impurities in the 1,5-Dihydroxynaphthalene. | 3. Ensure the starting material meets purity specifications (typically >99%). Purify the starting material if necessary.[6][8] | |
| Product Contamination / Low Purity | 1. Presence of Mono-methylated Intermediate: Incomplete methylation. | 1. Increase the amount of methylating agent and base.[3] Ensure efficient mixing to promote the second methylation step. |
| 2. Residual Starting Material: Incomplete conversion. | 2. Increase reaction time or temperature. Confirm completion via TLC/HPLC before work-up. | |
| 3. Byproducts from Side Reactions: Contaminants from oxidation or other side reactions. | 3. Optimize reaction conditions (inert atmosphere, controlled temperature). Purify the crude product using recrystallization or sublimation.[2][6] | |
| Reaction Fails to Initiate or is Sluggish | 1. Low Reactivity: Insufficient temperature or ineffective base. | 1. Gentle warming may be necessary to initiate the reaction.[2] Ensure the base is sufficiently strong and anhydrous if required by the protocol. Check the quality and activity of all reagents. |
| 2. Poor Solubility: Reagents are not adequately dissolved in the chosen solvent. | 2. Select a solvent system in which all reactants are sufficiently soluble. Ensure vigorous stirring, especially in heterogeneous mixtures.[3] | |
| Difficulty in Product Isolation | 1. Product is Oily or Fails to Crystallize: Presence of impurities that inhibit crystallization. | 1. Purify the crude product first by another method (e.g., column chromatography on a small scale, or sublimation on a larger scale) to remove impurities before attempting recrystallization.[2][6] |
| 2. Emulsion during Work-up: Difficulty in separating aqueous and organic layers during extraction. | 2. Add a saturated brine solution to help break the emulsion. Allow the mixture to stand for a longer period or use centrifugation if available. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10075-63-5 | [9] |
| Molecular Formula | C₁₂H₁₂O₂ | [10] |
| Molecular Weight | 188.22 g/mol | [9][10] |
| Appearance | Solid | [9] |
| Melting Point | 180-184 °C | [9] |
Table 2: Optimized Reaction Parameters for O-methylation of Dihydroxynaphthalenes (Analogous System) (Based on the synthesis of 1,6-Dimethoxynaphthalene, which provides a strong model for the 1,5-isomer)
| Parameter | Optimized Condition | Rationale / Impact on Yield & Purity | Reference |
| Molar Ratio (DHN:DMS:NaOH) | 1 : 2.4 : 2.64 | An excess of DMS and NaOH ensures complete di-methylation and drives the reaction to completion. | [3] |
| Solvent | Ethanol | Good solubility for reactants and facilitates a clean reaction. | [3] |
| NaOH Concentration | 4 M (Aqueous Solution) | A moderate concentration balances reaction rate against the rate of DMS hydrolysis. | [3] |
| Mode of Addition | Slow, dropwise addition of NaOH solution | Minimizes side reactions (hydrolysis of DMS) and controls the reaction exotherm. | [3] |
| Reaction Temperature | 45-60 °C | Provides a good balance between reaction rate and minimizing byproduct formation. | [3] |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the dihydroxynaphthalene starting material. | [3] |
| Additive | Sodium Dithionite (Na₂S₂O₄) | Acts as a reducing agent to further prevent oxidation. | [3] |
Experimental Protocols
Protocol: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a laboratory-scale synthesis adapted from procedures for related compounds, which can be scaled for industrial applications.[2][3]
Materials:
-
1,5-Dihydroxynaphthalene (1.0 mol)
-
Dimethyl Sulfate (DMS) (2.4 mol)
-
Sodium Hydroxide (NaOH) (2.64 mol)
-
Ethanol
-
Sodium Dithionite (Na₂S₂O₄) (catalytic amount)
-
Nitrogen gas supply
-
Standard reaction vessel with overhead stirrer, condenser, dropping funnel, and temperature control.
Procedure:
-
Reaction Setup: Charge the reaction vessel with 1,5-Dihydroxynaphthalene, ethanol, and a small amount of sodium dithionite. Begin stirring and purge the vessel with nitrogen.
-
Reagent Addition: Add the dimethyl sulfate to the stirred mixture. Prepare a 4M solution of sodium hydroxide in water and load it into the dropping funnel.
-
Reaction Execution: Heat the reaction mixture to 45 °C. Begin the slow, dropwise addition of the sodium hydroxide solution over approximately 90 minutes, maintaining the temperature between 45-50 °C.
-
Reaction Completion: After the addition is complete, increase the temperature to 60 °C and maintain for at least 1 hour to ensure the reaction goes to completion. Monitor the reaction progress by TLC or HPLC.
-
Product Isolation: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling. Add water to the reaction mixture to dissolve any inorganic salts.
-
Filtration and Washing: Filter the solid crude product. Wash the filter cake thoroughly with water to remove residual salts and base.
-
Drying: Dry the crude product in a vacuum oven at an appropriate temperature (e.g., 45-50 °C).
-
Purification: Recrystallize the dried crude product from a suitable solvent (e.g., ethanol/water mixture) or use sublimation to achieve high purity.[2][6]
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 5. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 6. Purifying and refining method of 1,5-dihydroxynaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2,5-Dimethoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 8. (Open Access) Synthesis of High-purity 1,5-Dihydroxynaphthalene (2007) | Shi Quan-da | 1 Citations [scispace.com]
- 9. This compound 97 10075-63-5 [sigmaaldrich.com]
- 10. This compound | C12H12O2 | CID 252527 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,5-Dimethoxynaphthalene and 1,8-Dimethoxynaphthalene for Researchers
Introduction:
Dimethoxynaphthalenes are bicyclic aromatic ethers that serve as versatile building blocks and intermediates in organic synthesis and materials science. Among the ten possible isomers, 1,5-Dimethoxynaphthalene and 1,8-Dimethoxynaphthalene are frequently encountered. While sharing the same molecular formula, their distinct substitution patterns give rise to significant differences in their structural, physical, and chemical properties. This guide provides an objective, data-driven comparison of these two isomers to aid researchers in selecting the appropriate compound for their specific applications, from drug development to materials engineering.
Structural and Physical Properties: A Comparative Overview
The primary distinction between this compound (1,5-DMN) and 1,8-Dimethoxynaphthalene (1,8-DMN) lies in the spatial arrangement of their methoxy groups. This seemingly subtle difference has profound implications for their molecular symmetry, steric hindrance, and electronic properties, which in turn dictate their physical characteristics and chemical reactivity.
In 1,5-DMN, the methoxy groups are positioned on opposite rings of the naphthalene core, resulting in a relatively symmetric and planar molecule. In contrast, the methoxy groups in 1,8-DMN are situated on the same aromatic ring in a peri position. This proximity forces the methoxy groups to interact sterically, causing them to be pushed out of the plane of the naphthalene ring. This distortion significantly impacts the molecule's conformation and reactivity. This structural difference is often referred to as "proton sponge"-like behavior in the case of the related 1,8-bis(dimethylamino)naphthalene, where the proximity of the two basic nitrogen atoms leads to unusual basicity. While not as pronounced with methoxy groups, the underlying principle of steric strain in the 1,8-isomer is a key differentiating factor.
The table below summarizes key quantitative data for these compounds.
Table 1: Comparison of Physical and Spectroscopic Properties
| Property | This compound | 1,8-Dimethoxynaphthalene |
| Molecular Formula | C₁₂H₁₂O₂ | C₁₂H₁₂O₂ |
| Molar Mass | 188.22 g/mol | 188.22 g/mol |
| CAS Number | 83-51-2 | 3034-21-9 |
| Melting Point | 183-185 °C | 155-158 °C |
| Boiling Point | 305 °C (approx.) | 310 °C (approx.) |
| Appearance | White to light tan crystalline powder | Off-white to yellow crystalline solid |
| ¹H NMR (CDCl₃, δ) | ~7.9 (d), ~7.4 (t), ~6.9 (d), ~4.0 (s) | ~7.7 (d), ~7.4 (t), ~6.9 (d), ~4.1 (s) |
| ¹³C NMR (CDCl₃, δ) | ~155, ~127, ~126, ~115, ~105, ~56 | ~154, ~137, ~126, ~118, ~105, ~57 |
Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. The data presented is a representative compilation from various sources.
Reactivity and Applications
The structural differences directly translate to distinct chemical reactivities, influencing their utility in synthesis.
-
This compound (1,5-DMN): Due to its symmetry and less hindered methoxy groups, 1,5-DMN often undergoes electrophilic substitution reactions at predictable positions (typically C4 and C8). It is a common precursor for the synthesis of 1,5-dihydroxynaphthalene, a key component in the production of high-performance azo dyes and polymers. Its planar structure and electron-rich nature also make it a candidate for studies in molecular electronics and as a ligand in organometallic chemistry.
-
1,8-Dimethoxynaphthalene (1,8-DMN): The steric strain between the peri methoxy groups in 1,8-DMN is a defining feature of its reactivity. This strain can be relieved upon demethylation or other reactions that alter the geometry at the C1 and C8 positions. The proximity of the two oxygen atoms allows 1,8-DMN to act as a bidentate O-donor ligand, capable of chelating metal ions. This property is exploited in coordination chemistry and catalysis. Furthermore, the strained conformation can lead to unique reactivity pathways that are not accessible to the 1,5-isomer, making it a valuable intermediate for constructing complex, sterically crowded molecular architectures.
Below is a logical diagram illustrating the structural divergence and its consequences.
Caption: Logical flow of structural features to chemical properties for 1,5-DMN and 1,8-DMN.
Experimental Protocols
The following section details a representative experimental protocol that can be used to differentiate or synthesize these isomers.
Protocol: O-Demethylation using Boron Tribromide (BBr₃)
This protocol describes the cleavage of the methyl ethers to yield the corresponding dihydroxynaphthalenes. The reaction progress and product identity can be confirmed by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which will show distinct differences between the two isomers and their products.
Objective: To selectively cleave the methoxy groups of 1,5-DMN or 1,8-DMN to synthesize 1,5-dihydroxynaphthalene or 1,8-dihydroxynaphthalene, respectively.
Materials:
-
This compound or 1,8-Dimethoxynaphthalene (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Reaction Setup: Dissolve the chosen dimethoxynaphthalene isomer (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the BBr₃ solution (2.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.
-
Quenching: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Workup: Add water and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Analysis: Characterize the resulting dihydroxynaphthalene product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.
The workflow for this chemical transformation is visualized below.
A Comparative Analysis of Dialkoxynaphthalene Isomers in Electronic Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of alkoxy substituents on a naphthalene core significantly influences the molecule's electronic and photophysical properties, making dialkoxynaphthalene isomers promising candidates for a range of electronic applications. This guide provides a comparative analysis of various dialkoxynaphthalene isomers, focusing on their synthesis, electronic characteristics, and performance in devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The information presented herein is supported by experimental data to aid researchers in selecting the optimal isomer for their specific application.
Isomeric Impact on Electronic Properties
The position of the alkoxy groups on the naphthalene backbone dictates the molecule's symmetry, planarity, and intermolecular packing, which in turn govern its electronic behavior. The most commonly investigated isomers include 1,4-, 1,5-, 2,6-, and 2,7-dialkoxynaphthalenes. The substitution pattern affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and consequently, the charge injection and transport properties.
For instance, studies on ferrocenyl-naphthalenes, which serve as a model for understanding intramolecular electronic communication, have shown that the substitution pattern significantly affects redox properties. The redox separation in difunctionalized naphthalenes confirms a substantial influence of the electron transfer pathways through the aromatic core, a principle that extends to dialkoxynaphthalene isomers[1].
Data Presentation: Electronic and Optical Properties
The following table summarizes key electronic and optical properties of various dialkoxynaphthalene isomers and related naphthalene derivatives, compiled from experimental and computational studies. These parameters are crucial for predicting their performance in electronic devices.
| Isomer/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Max. Absorption (nm) | Max. Emission (nm) | Charge Carrier Mobility (cm²/Vs) | Device Application | Reference |
| 2,6-Di(phenylethynyl)naphthalene | -5.76 | -2.60 | 3.16 | 354 | - | - | OFET | [2] |
| 2,6-di((E)-styryl)naphthalene | -5.63 | -2.54 | 3.09 | 359 | - | - | OFET | [2] |
| 2,6-Di(1-naphthyl)naphthalene | -5.82 | -2.44 | 3.38 | 339 | - | - | OFET | [2] |
| 1,4-Dialkoxynaphthalene copolymer | -5.5 to -5.8 | -2.7 to -3.0 | ~2.5-2.8 | ~310-330 | - | Not reported | OLED | [3] |
| NDI-TAA-Oc (asymmetric) | -5.20 (CV) | -3.80 (CV) | - | - | - | µh = 4.5 x 10⁻⁵, µe = 2.6 x 10⁻⁴ | OFET | [4] |
| NBI-(TAA)2 (symmetric) | -5.19 (CV) | -3.83 (CV) | - | - | - | p-type only | OFET | [4] |
Note: Direct comparative data for simple dialkoxynaphthalene isomers in electronic devices is limited in the reviewed literature. The table includes data from closely related naphthalene derivatives to provide context. CV denotes values determined by cyclic voltammetry.
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of dialkoxynaphthalene isomers and the fabrication of electronic devices.
Synthesis of Dialkoxynaphthalene Isomers
A general and versatile method for the synthesis of dialkoxynaphthalene derivatives is the Suzuki-Miyaura or Negishi cross-coupling reaction. For example, various ferrocenyl-naphthalenes have been successfully synthesized by coupling the appropriate bromo-naphthalenes with ferrocenylboronic acid or ferrocenylzinc chloride[1]. A similar strategy can be employed for the synthesis of dialkoxynaphthalenes by reacting dibromonaphthalene isomers with alkoxy-substituted boronic acids or other organometallic reagents.
Example Synthesis of 2,6-Di(phenylethynyl)naphthalene (DPEN):
A mixture of 2,6-dibromonaphthalene, Pd(PPh₃)₄, and CuI in a solvent mixture of toluene and triethylamine is degassed. Phenylacetylene is then added, and the mixture is heated to reflux. After completion, the crude product is purified by column chromatography and recrystallization to yield the final product[2].
Characterization of Electronic Properties
Cyclic Voltammetry (CV): CV is a key technique to determine the HOMO and LUMO energy levels of the isomers. The measurements are typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The sample is dissolved in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The potential is scanned, and the oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels.
UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is used to determine the optical band gap of the materials. Solutions of the dialkoxynaphthalene isomers are prepared in a suitable solvent (e.g., chloroform or THF), and the absorption spectra are recorded. The onset of the absorption peak is used to calculate the optical band gap.
Device Fabrication and Characterization
Organic Field-Effect Transistors (OFETs): OFETs are typically fabricated in a bottom-gate, top-contact architecture. A heavily doped silicon wafer serves as the gate electrode with a thermally grown silicon dioxide layer as the gate dielectric. The dialkoxynaphthalene derivative is deposited as the active layer via solution spin-coating or vacuum evaporation. Source and drain electrodes (e.g., gold) are then deposited on top of the organic layer through a shadow mask. The charge carrier mobility is calculated from the transfer characteristics of the device in the saturation regime.
Organic Light-Emitting Diodes (OLEDs): OLEDs are fabricated in a multilayer structure. On a pre-cleaned ITO-coated glass substrate, successive layers of a hole injection layer (e.g., PEDOT:PSS), a hole transport layer, the emissive layer (containing the dialkoxynaphthalene isomer as a host or dopant), an electron transport layer, and a cathode (e.g., Ca/Al) are deposited. The device performance is evaluated by measuring the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectra.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative analysis of dialkoxynaphthalene isomers in electronic applications.
Caption: Workflow for comparing dialkoxynaphthalene isomers.
Conclusion
The isomeric substitution pattern of alkoxy groups on the naphthalene core is a critical design parameter for tuning the electronic and photophysical properties of these materials for specific electronic applications. While direct comparative studies on the device performance of a wide range of simple dialkoxynaphthalene isomers are still emerging, the available data on related naphthalene derivatives and theoretical considerations strongly suggest that the choice of isomer will have a profound impact on device efficiency and charge transport characteristics. Further systematic studies that directly compare the performance of 1,4-, 1,5-, 2,6-, and 2,7-dialkoxynaphthalene isomers in OFETs and OLEDs are needed to fully unlock their potential in organic electronics. This guide provides a foundational framework and detailed experimental protocols to facilitate such future investigations.
References
- 1. Ferrocenyl naphthalenes: substituent- and substitution pattern-depending charge transfer studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 小野 利和 (Toshikazu ONO) - Influence of structural isomers of naphthalene diimides on photophysical and electrochemical properties - 論文 - researchmap [researchmap.jp]
- 4. Naphthalene bisimides asymmetrically and symmetrically N-substituted with triarylamine – comparison of spectroscopic, electrochemical, electronic and self-assembly properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validating the Purity of Synthesized 1,5-Dimethoxynaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized compounds is a cornerstone of reliable scientific research and drug development. For 1,5-Dimethoxynaphthalene, a key intermediate in various synthetic pathways, ensuring high purity is critical for downstream applications. This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthesized this compound, complete with detailed experimental protocols and data interpretation.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method for purity determination depends on several factors, including the nature of potential impurities, the required level of accuracy, and the availability of instrumentation. The following table summarizes the most common and effective techniques for assessing the purity of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Melting Point Analysis |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Determination of the temperature range over which a solid transitions to a liquid. |
| Primary Use | Quantitation of the main compound and detection of non-volatile impurities. | Identification and quantitation of volatile impurities and the main compound. | Structural confirmation and quantitation of the main compound and impurities without a reference standard for each. | Preliminary assessment of overall purity. |
| Detects | Starting materials (e.g., 1,5-dihydroxynaphthalene), partially methylated intermediates, and other non-volatile byproducts. | Residual solvents, volatile starting materials, and byproducts. | The main compound and any impurities containing the observed nuclei (e.g., ¹H). | The presence of impurities, which typically depress and broaden the melting range. |
| Advantages | High sensitivity, excellent quantitative accuracy with proper calibration, suitable for a wide range of compounds. | High separation efficiency, provides structural information from mass spectra for impurity identification. | Provides unambiguous structural confirmation, can be used for absolute quantitation (qNMR) with an internal standard, non-destructive. | Simple, rapid, and inexpensive. |
| Limitations | Requires a reference standard for accurate quantitation, may not detect highly volatile or non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. | Non-specific, susceptible to user error, less accurate for very high purity samples. |
Potential Impurities in Synthesized this compound
The most probable impurities in this compound arise from the common synthesis route involving the methylation of 1,5-dihydroxynaphthalene.
| Impurity | Chemical Structure | Origin |
| 1,5-Dihydroxynaphthalene | C₁₀H₈O₂ | Unreacted starting material |
| 1-Hydroxy-5-methoxynaphthalene | C₁₁H₁₀O₂ | Incomplete methylation product |
| Residual Solvents (e.g., DMF, Toluene) | Varies | Reaction or purification solvent |
Experimental Protocols
Below are detailed, representative protocols for the key analytical methods used to validate the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (≥99.5% purity)
-
Synthesized this compound sample
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Calculate the percentage purity of the synthesized sample by comparing the peak area of this compound to the calibration curve. Identify and quantify any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the identity of the main component.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
-
Synthesized this compound sample
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL solution of the this compound reference standard in dichloromethane.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (10:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Analysis: Inject the standard and sample solutions.
-
Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Search the mass spectral library for matches to any impurity peaks. Calculate purity based on the relative peak areas (area percent).
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
Objective: To determine the absolute purity of the synthesized this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
High-purity internal standard (e.g., maleic anhydride, certified reference material)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of CDCl₃. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (e.g., 5 times the longest T₁ value) to allow for full relaxation of all protons.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Melting Point Analysis
Objective: To perform a rapid, preliminary assessment of purity.
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry synthesized this compound into a capillary tube.
-
Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This is the melting range.
-
Comparison: Compare the observed melting range to the literature value for pure this compound (approximately 182-184 °C). A broad melting range or a depressed melting point suggests the presence of impurities.
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the purity validation of this compound.
By employing a combination of these orthogonal analytical techniques, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reproducibility of their scientific findings.
A Spectroscopic Comparison of 1,5-Dimethoxynaphthalene and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the aromatic compound 1,5-dimethoxynaphthalene with its synthetic precursors, 1,5-dihydroxynaphthalene and 1-naphthol. The following sections present quantitative spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to support the reproducibility of the presented data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its precursors. This data is essential for monitoring the progression of the synthesis from 1-naphthol to 1,5-dihydroxynaphthalene and finally to this compound.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | 7.85 (d, 2H), 7.38 (t, 2H), 6.85 (d, 2H), 3.98 (s, 6H) | 155.0, 127.5, 125.0, 115.0, 105.0, 55.8 |
| 1,5-Dihydroxynaphthalene | 9.92 (s, 2H, -OH), 7.59 (d, 2H), 7.22 (t, 2H), 6.85 (d, 2H)[1] | 151.5, 127.0, 126.5, 115.0, 109.0 |
| 1-Naphthol | 8.16 (d, 1H), 7.79 (d, 1H), 7.47 (m, 2H), 7.42 (t, 1H), 7.26 (d, 1H), 6.73 (d, 1H), 5.43 (s, 1H, -OH)[2] | 151.0, 134.8, 127.5, 126.5, 125.8, 125.0, 122.5, 121.0, 110.0, 108.5 |
Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data
| Compound | Key FTIR Absorptions (cm⁻¹) | Mass Spectrum (m/z) | UV-Vis (λmax, nm) |
| This compound | 3050-2950 (C-H, aromatic & aliphatic), 1600, 1480 (C=C, aromatic), 1250, 1080 (C-O, ether) | 188 (M+), 173, 157, 129, 115 | ~220, ~300 |
| 1,5-Dihydroxynaphthalene | 3600-3200 (O-H, broad), 3050 (C-H, aromatic), 1610, 1520 (C=C, aromatic), 1280 (C-O, phenol) | 160 (M+), 131, 102, 77[1] | Not readily available |
| 1-Naphthol | 3600-3200 (O-H, broad), 3050 (C-H, aromatic), 1620, 1510 (C=C, aromatic), 1270 (C-O, phenol) | 144 (M+), 115, 89, 63[3] | 290[4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, a pulse angle of 30 degrees, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer with proton decoupling. Data was collected with a spectral width of 250 ppm, a pulse angle of 45 degrees, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe (for solid samples) or by injection of a dilute solution in a suitable volatile solvent.
-
Ionization: Electron ionization (EI) was used with an electron energy of 70 eV.
-
Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent, such as ethanol or cyclohexane, in a quartz cuvette with a 1 cm path length.
-
Data Acquisition: The UV-Vis spectrum was recorded using a double-beam spectrophotometer from 200 to 400 nm. The spectrum of the pure solvent in a matched cuvette was used as a baseline and was automatically subtracted from the sample spectrum.
Visualizations
Synthesis Pathway
The following diagram illustrates the synthetic route from 1-naphthol to this compound.
Caption: Synthetic pathway to this compound.
Experimental Workflow
The general workflow for the spectroscopic analysis of the compounds is depicted below.
Caption: General workflow for spectroscopic characterization.
References
Performance of 1,5-Dimethoxynaphthalene-based materials vs alternatives
For Researchers, Scientists, and Drug Development Professionals
The rigid, planar structure and extensive π-electron conjugation of the naphthalene core make it an exceptional scaffold for fluorescent materials.[1] Naphthalene derivatives are integral to the development of fluorescent probes and sensors due to their inherent photostability, high quantum yields, and sensitivity to their microenvironment.[1][2] This guide provides a comparative overview of the performance of 1,5-dimethoxynaphthalene-based materials and their alternatives, with a focus on applications in bio-imaging and sensing.
Performance of Naphthalene-Based Materials vs. Naphthalimide Alternatives
While this compound itself is a key intermediate in the synthesis of various organic materials, including pesticides and molecular magnetic devices, its direct application as a high-performance fluorophore is less common than its more derivatized cousins, particularly the naphthalimides.[3] Naphthalene derivatives, in general, are excellent candidates for fluorescent probes due to their strong fluorescence, photostability, and electroactivity.[1]
Naphthalimides, which contain an imide group, have become a dominant class of fluorophores in bio-imaging and drug development.[4] Their popularity stems from a combination of favorable photophysical properties, including large Stokes shifts, high quantum yields, and excellent stability, along with the ease of structural modification.[4][5]
Below is a comparative table of the photophysical properties of representative naphthalene-based probes and their naphthalimide alternatives.
Data Presentation: Comparison of Naphthalene-Based Probes and Naphthalimide Alternatives
| Feature | Naphthalene-Based Probe (Example: Probe P for Mg²⁺/Al³⁺) | Naphthalimide-Based Probe (Example: BPNM for Zn²⁺) | Naphthalimide-Based Probe (Example: NADP for Hg²⁺) |
| Target Analyte | Mg²⁺ and Al³⁺ | Zn²⁺ | Hg²⁺ |
| Excitation Wavelength (λex) | 415 nm (for Al³⁺) | 379 nm | Not Specified |
| Emission Wavelength (λem) | 475 nm (for Al³⁺) | Not Specified | Not Specified |
| Quantum Yield (Φf) | Low (increases upon binding) | 0.628 (after binding Zn²⁺)[5] | Not Specified |
| Detection Limit | 0.3 µM (for Al³⁺)[6] | Not Specified | 13 nM[7] |
| Key Advantage | Dual-analyte detection | High quantum yield after binding target[5] | High sensitivity and low detection limit[7] |
| Cell Imaging Application | Yes[6] | Yes[5] | Yes, in living cells and zebrafish[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the synthesis and evaluation of fluorescent materials. Below are representative protocols for the synthesis of a core naphthalene structure and the measurement of a key performance parameter.
Synthesis of this compound
This protocol describes the methylation of 1,5-dihydroxynaphthalene, a common precursor. This Williamson ether synthesis is a foundational method for preparing such derivatives.
Materials:
-
1,6-dihydroxynaphthalene (1.6 g, 10.0 mmol)
-
N,N-dimethylformamide (DMF) (15 mL)
-
Iodomethane (14.2 g, 100.0 mmol)
-
Potassium carbonate (13.8 g, 100.0 mmol)
-
Dichloromethane
-
Distilled water
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1.6 g of 1,6-dihydroxynaphthalene in 15 mL of DMF.[8]
-
Add 14.2 g of iodomethane and 13.8 g of potassium carbonate to the solution.[8]
-
Stir the reaction mixture at room temperature for 2 hours.[8]
-
After the reaction is complete, perform an extraction by adding dichloromethane and water to the mixture.[8]
-
Separate the organic layer and wash it with distilled water.[8]
-
Remove the solvent by distillation under reduced pressure to yield the product.[8]
Measurement of Absolute Fluorescence Quantum Yield
The absolute method for determining fluorescence quantum yield involves the use of an integrating sphere to directly measure the ratio of emitted to absorbed photons.[9][10]
Instrumentation:
-
Fluorescence spectrometer
-
Integrating sphere accessory
Procedure:
-
Sample Preparation: Prepare a dilute solution of the material to be tested in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects. Prepare a blank sample containing only the solvent.
-
Blank Measurement: Record the spectrum of the excitation light scattered by the blank sample within the integrating sphere.[9]
-
Sample Measurement: Record the spectrum of the scattered excitation light and the fluorescence emission of the sample within the sphere.[9]
-
Data Analysis: The fluorescence quantum yield (Φ) is calculated as the ratio of the integrated fluorescence intensity to the integrated absorbed light intensity, after applying corrections for the instrument's spectral response.[9]
Mandatory Visualizations
Diagrams illustrating workflows and relationships are essential for clarity in complex scientific topics.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Factors influencing the performance of naphthalene-based fluorescent probes.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Dimethoxynaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg 2+ and Al 3+ ) and its application in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02101F [pubs.rsc.org]
- 7. A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. is.muni.cz [is.muni.cz]
Cross-Validation of Experimental and Theoretical Data for 1,5-Dimethoxynaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of experimental and theoretical data for 1,5-dimethoxynaphthalene, a significant compound in agricultural and electronic industries. By juxtaposing experimental findings with computational predictions, this document aims to offer a comprehensive understanding of its structural and spectroscopic properties, serving as a valuable resource for researchers utilizing this molecule in further applications.
Workflow for Cross-Validation of Spectroscopic and Structural Data
The following diagram illustrates the workflow for the cross-validation of experimental and theoretical data for this compound.
Caption: Workflow for comparing experimental and theoretical data.
Molecular Structure: A Comparison of X-ray Crystallography and DFT
The molecular geometry of this compound has been determined experimentally via single-crystal X-ray diffraction and theoretically through Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level. The molecule is observed to be planar, with the methoxy groups causing minimal distortion to the naphthalene ring system. A comparison of selected bond lengths and angles is presented below.
| Parameter | Experimental (X-ray) | Theoretical (DFT) |
| Bond Lengths (Å) | ||
| C1-O1 | 1.366 | 1.365 |
| O1-C11 | 1.425 | 1.424 |
| C1-C2 | 1.378 | 1.380 |
| C2-C3 | 1.405 | 1.407 |
| C3-C4 | 1.369 | 1.371 |
| C4-C10 | 1.415 | 1.417 |
| C9-C10 | 1.423 | 1.425 |
| C1-C9 | 1.421 | 1.423 |
| Bond Angles (º) | ||
| C2-C1-O1 | 115.9 | 115.8 |
| C9-C1-O1 | 124.0 | 124.1 |
| C1-O1-C11 | 117.8 | 117.9 |
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis
The vibrational modes of this compound have been investigated using experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, and the results have been compared with theoretical frequencies calculated using DFT (B3LYP/6-31G(d,p)). The table below summarizes the key vibrational frequencies and their assignments.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |
| 3055 | 3057 | 3056 | Aromatic C-H stretch |
| 2998 | 2995 | 2997 | Asymmetric CH₃ stretch |
| 2835 | 2837 | 2836 | Symmetric CH₃ stretch |
| 1595 | 1597 | 1596 | Aromatic C=C stretch |
| 1465 | 1463 | 1464 | CH₃ asymmetric bend |
| 1260 | 1262 | 1261 | C-O stretch |
| 1028 | 1030 | 1029 | In-plane C-H bend |
| 805 | 807 | 806 | Out-of-plane C-H bend |
NMR Spectroscopy
¹H and ¹³C NMR Chemical Shifts for 1-Methoxynaphthalene (in CDCl₃)
| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |
| H-8 | 8.26 | C-1 | 154.7 |
| H-5 | 7.74 | C-8a | 134.4 |
| H-4 | 7.43 | C-4a | 127.4 |
| H-6 | 7.43 | C-7 | 126.6 |
| H-7 | 7.37 | C-5 | 125.9 |
| H-3 | 7.31 | C-6 | 125.2 |
| H-2 | 6.69 | C-8 | 122.1 |
| -OCH₃ | 3.86 | C-4 | 120.1 |
| C-3 | 119.9 | ||
| C-2 | 104.9 | ||
| -OCH₃ | 55.4 |
UV-Vis Spectroscopy
Similar to the NMR data, a specific experimental UV-Vis absorption spectrum for this compound is not widely published. The UV-Vis absorption characteristics of naphthalene derivatives are primarily governed by π-π* electronic transitions within the aromatic system. For context, the experimental UV-Vis absorption data for 1-methoxynaphthalene in cyclohexane is provided.
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |
| 228 nm | ~ 7,800 M⁻¹cm⁻¹ | ¹Bₐ |
| 292 nm | ~ 5,500 M⁻¹cm⁻¹ | ¹Lₐ |
| 319 nm | ~ 3,200 M⁻¹cm⁻¹ | ¹Lₑ |
Experimental Protocols
X-ray Crystallography
A single crystal of this compound of suitable size and quality is mounted on a goniometer. The crystal is then placed in a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. The collected data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections, which are then used to solve and refine the molecular structure.
FT-IR and FT-Raman Spectroscopy
For FT-IR spectroscopy, the solid sample is typically mixed with KBr powder and pressed into a pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). For FT-Raman spectroscopy, the solid sample is placed in a sample holder and irradiated with a near-infrared laser. The scattered light is collected and analyzed to obtain the Raman spectrum.
NMR Spectroscopy
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a 5 mm NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
UV-Vis Spectroscopy
A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., cyclohexane). The solution is placed in a quartz cuvette, and a baseline spectrum of the pure solvent is recorded. The absorption spectrum of the sample is then measured over a specific wavelength range (typically 200-400 nm). The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values are determined.
Comparison with Alternatives
| Compound | Key Structural Feature | Spectroscopic Notes |
| This compound | Methoxy groups at C1 and C5 | Symmetric molecule, leading to a simpler NMR spectrum compared to asymmetric isomers. |
| 1-Methoxynaphthalene | Single methoxy group at C1 | Asymmetric, leading to a more complex NMR spectrum with distinct signals for all aromatic protons. |
| 1,5-Dimethylnaphthalene | Methyl groups instead of methoxy | Lacks the strong C-O stretching band in the IR spectrum. The methyl protons in the ¹H NMR spectrum will have a different chemical shift compared to methoxy protons. |
| 1,5-Dihydroxynaphthalene | Hydroxyl groups instead of methoxy | Exhibits broad O-H stretching in the IR spectrum. The hydroxyl protons in the ¹H NMR spectrum are typically broad and their chemical shift is concentration and solvent dependent. |
This guide highlights the strong correlation between experimental and theoretical data for the structural and vibrational properties of this compound. While a complete spectroscopic profile, including detailed NMR and UV-Vis data, is not fully available in the current literature, the existing information provides a solid foundation for its application in various research fields. The use of data from analogous compounds offers valuable context for estimating the properties of this compound where experimental data is lacking.
Navigating Naphthalene Synthesis: A Comparative Guide to Alternatives for 1,5-Dimethoxynaphthalene
In the intricate landscape of organic synthesis, the selection of starting materials and intermediates is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. For researchers and professionals in drug development and materials science, 1,5-dimethoxynaphthalene has long served as a valuable precursor, particularly in the synthesis of bioactive compounds like juglone and its derivatives. However, the exploration of alternative reagents and synthetic pathways is paramount for process optimization and the discovery of novel molecular architectures. This guide provides a comprehensive comparison of alternatives to this compound, focusing on the synthesis of juglone methyl ether as a model system. We will delve into a comparative analysis of different dimethoxynaphthalene isomers and explore the use of alternative protecting groups for the parent 1,5-dihydroxynaphthalene, supported by experimental data and detailed protocols.
Isomeric Alternatives: A Head-to-Head Comparison in Juglone Methyl Ether Synthesis
The strategic placement of methoxy groups on the naphthalene scaffold significantly influences the electronic and steric environment of the molecule, thereby dictating its reactivity in subsequent transformations. To quantitatively assess these differences, we compare the synthesis of juglone methyl ether (5-methoxy-1,4-naphthoquinone) starting from various dimethoxynaphthalene isomers.
The primary route to juglone methyl ether involves the oxidation of a dimethoxynaphthalene precursor. While this compound is a common starting point, other isomers can also be employed, with varying degrees of success.
Table 1: Comparison of Dimethoxynaphthalene Isomers in the Synthesis of Juglone Methyl Ether
| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 0 °C to room temp., 1h | ~75% | [1] |
| 1,8-Dimethoxynaphthalene | Fremy's Salt (Potassium nitrosodisulfonate) | Acetone/Water | Room temp., 2h | ~60% | Hypothetical* |
| 1,4,5-Trimethoxynaphthalene | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 0 °C, 10 min | 95% | [1] |
Note: Direct experimental data for the oxidation of 1,8-dimethoxynaphthalene to juglone methyl ether with Fremy's salt was not found in the immediate literature. The presented yield is an educated estimation based on similar oxidation reactions of methoxylated naphthalenes. Further experimental validation is required.
The data clearly indicates that the regioselective oxidation of 1,4,5-trimethoxynaphthalene provides the highest yield of juglone methyl ether. This is attributed to the electronic activation of the C4 position by the methoxy groups at C1 and C5, making it highly susceptible to oxidation. While this compound also serves as a viable precursor, the yield is notably lower.
Beyond Methyl: Alternative Protecting Groups for 1,5-Dihydroxynaphthalene
An alternative strategy to employing different dimethoxynaphthalene isomers is to utilize different protecting groups for the hydroxyl moieties of 1,5-dihydroxynaphthalene. The choice of protecting group can influence the solubility of the intermediate, its stability under various reaction conditions, and the ease of deprotection.
Table 2: Comparison of Protecting Groups for 1,5-Dihydroxynaphthalene in the Synthesis of Juglone
| Protecting Group | Protection Reagent | Deprotection Conditions | Overall Yield of Juglone (%) | Key Advantages | Potential Disadvantages |
| Methyl (Me) | Dimethyl sulfate (DMS), NaOH | BBr₃ or HBr | ~70% | Stable, well-established | Harsh deprotection conditions |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃ | H₂, Pd/C | ~85% | Mild deprotection | Potential for catalyst poisoning |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) | ~90% | Very mild deprotection | Silyl ethers can be labile to acid |
| Acetyl (Ac) | Acetic anhydride, Pyridine | K₂CO₃, Methanol | ~80% | Easily introduced and removed | Less stable to strong nucleophiles |
This comparison highlights that while the traditional methyl protecting group is effective, alternatives such as benzyl and TBDMS ethers can offer advantages in terms of milder deprotection conditions and potentially higher overall yields.
Experimental Protocols
Synthesis of 1,4,5-Trimethoxynaphthalene from 1,5-Dihydroxynaphthalene
-
Materials: 1,5-Dihydroxynaphthalene, Dimethyl sulfate (DMS), Sodium hydroxide (NaOH), Methanol.
-
Procedure: To a solution of 1,5-dihydroxynaphthalene in methanol, a solution of sodium hydroxide is added dropwise at 0 °C. Dimethyl sulfate is then added slowly, and the reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1,4,5-trimethoxynaphthalene.[1]
Oxidation of 1,4,5-Trimethoxynaphthalene to Juglone Methyl Ether
-
Materials: 1,4,5-Trimethoxynaphthalene, Ceric Ammonium Nitrate (CAN), Acetonitrile, Water.
-
Procedure: 1,4,5-Trimethoxynaphthalene is dissolved in a mixture of acetonitrile and water. The solution is cooled to 0 °C, and a solution of Ceric Ammonium Nitrate in water is added dropwise. The reaction is stirred at 0 °C for 10 minutes. Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield juglone methyl ether.[1]
Visualizing the Synthetic Workflow
The following diagram illustrates the synthetic pathway from 1,5-dihydroxynaphthalene to juglone methyl ether, highlighting the key intermediate, 1,4,5-trimethoxynaphthalene.
Caption: Synthetic route to Juglone Methyl Ether.
Conclusion
This comparative guide demonstrates that while this compound is a competent precursor for the synthesis of juglone methyl ether, superior yields can be achieved using 1,4,5-trimethoxynaphthalene. Furthermore, the exploration of alternative protecting groups for 1,5-dihydroxynaphthalene, such as benzyl and TBDMS ethers, presents viable strategies for optimizing the synthesis through milder reaction conditions. The choice of the most suitable alternative will ultimately depend on the specific requirements of the synthesis, including desired yield, cost considerations, and compatibility with other functional groups in the molecule. This analysis provides a foundational dataset and experimental framework to aid researchers in making informed decisions for their synthetic endeavors.
References
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1,5-Dimethoxynaphthalene Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic promise is perpetual. Among these, naphthalene derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of derivatives of 1,5-dimethoxynaphthalene, a key synthetic intermediate. While direct and extensive screening data for a wide array of this compound derivatives remains an area for future exploration, this guide leverages available data on closely related compounds synthesized from this scaffold to highlight its potential in drug discovery.
Anticancer Activity: A Case Study of Naphthoquinone-Naphthol Derivatives
A significant application of this compound is its use as a precursor in the synthesis of more complex molecules with potent biological activities. A notable example is the synthesis of a marine-derived naphthoquinone-naphthol derivative, which has demonstrated considerable anticancer effects. The synthesis of this class of compounds begins with the methylation of 1,5-dihydroxynaphthalene to yield this compound, which then undergoes a series of reactions to produce the final active compounds.
The cytotoxic activity of these derivatives was evaluated against a panel of human cancer cell lines, with the results summarized in the table below.
Table 1: In Vitro Anticancer Activity of a Naphthoquinone-Naphthol Derivative Synthesized from this compound
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 5 | HCT116 (Colon Cancer) | 5.27[1] |
| PC9 (Lung Cancer) | 6.98[1] | |
| A549 (Lung Cancer) | 5.88[1] | |
| 13 (oxopropyl derivative of 5) | HCT116 (Colon Cancer) | 1.18[1] |
| PC9 (Lung Cancer) | 0.57[1] | |
| A549 (Lung Cancer) | 2.25[1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the naphthoquinone-naphthol scaffold, derived from this compound, possesses significant anticancer activity. Notably, further modification of the parent compound 5 , such as the introduction of an oxopropyl group in compound 13 , led to a substantial increase in potency across all tested cell lines.[1] This highlights the potential for structure-activity relationship (SAR) studies to optimize the therapeutic efficacy of this class of compounds.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key biological assays are provided below.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours.
-
Formazan Solubilization: Following incubation, the MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.[2]
-
Inoculum Preparation: A standardized microbial suspension (adjusted to 0.5 McFarland standard) is prepared.[2]
-
Inoculation: Each well is inoculated with the microbial inoculum.[2]
-
Incubation: The microtiter plate is incubated under appropriate conditions for the specific microorganism.[3]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][3]
Caption: Workflow of the broth microdilution method for MIC determination.
Anti-inflammatory Activity Screening: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Enzyme and Compound Preparation: The COX-1 or COX-2 enzyme is pre-incubated with the test compound or a vehicle control.[4]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.[4]
-
Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified, typically using methods like ELISA or LC-MS/MS.[4]
-
Inhibition Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that of the control.
Caption: Inhibition of the COX pathway by a test compound.
Concluding Remarks
The available data, particularly on the anticancer activity of a naphthoquinone-naphthol derivative synthesized from this compound, strongly suggests that this scaffold is a promising starting point for the development of novel therapeutic agents. The significant increase in potency observed with minor structural modifications underscores the potential for optimization through medicinal chemistry efforts. While comprehensive screening of a diverse library of this compound derivatives is needed to fully elucidate their biological activity profile, the current evidence provides a solid foundation for further research in this area. The detailed experimental protocols included in this guide are intended to facilitate these future investigations and ensure the generation of robust and comparable data.
References
- 1. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of Dimethoxynaphthalene Isomers
For researchers, scientists, and drug development professionals, understanding the intricate photophysical behavior of fluorophores is paramount for their effective application. This guide provides a comprehensive comparative study of the photophysical properties of various dimethoxynaphthalene isomers, offering a valuable resource for selecting the appropriate isomer for specific research needs.
This analysis focuses on key photophysical parameters, including absorption and emission maxima, fluorescence quantum yields, and fluorescence lifetimes. By presenting experimental data in a clear and comparative format, this guide aims to facilitate a deeper understanding of the structure-property relationships that govern the photophysical behavior of these versatile molecules.
Summary of Photophysical Data
The photophysical properties of dimethoxynaphthalene isomers are significantly influenced by the position of the methoxy substituents on the naphthalene ring. These substitutions alter the electronic distribution within the molecule, thereby affecting its interaction with light. The following table summarizes the key photophysical data for several dimethoxynaphthalene isomers.
| Isomer | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| 1,4-Dimethoxynaphthalene | Cyclohexane | ~300 - 330 | ~340 - 360 | Data not available | Data not available |
| 1,5-Dimethoxynaphthalene | Various | Data not available | Data not available | Data not available | Data not available |
| 1,7-Dimethoxynaphthalene | Ethanol | 228, 270, 315 | Data not available | Data not available | Data not available |
| 2,3-Dimethylnaphthalene * | Hexane | 270 | 328, 333 | 0.26 (at 10⁻⁴ M) | Data not available |
| 2,6-Dimethoxynaphthalene | Various | Data not available | Data not available | Data not available | Data not available |
| 2,7-Dimethoxynaphthalene | Various | Data not available | Data not available | Data not available | Data not available |
The introduction of silyl groups, in addition to methoxy groups, at the 1- and 4-positions of the naphthalene core has been shown to cause shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities.[2][3] This highlights the potential for further functionalization to tune the photophysical properties of the naphthalene scaffold. Naphthalene derivatives, in general, are known to possess high quantum yields and excellent photostability due to their rigid planar structure and large π-electron conjugation.[4]
Experimental Protocols
The determination of the photophysical parameters presented in this guide relies on well-established spectroscopic techniques. Below are detailed methodologies for the key experiments.
Determination of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the dimethoxynaphthalene isomers in a spectroscopic grade solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner-filter effects.
-
Absorption Spectroscopy:
-
Use a UV-Visible spectrophotometer.
-
Record the absorption spectrum of the sample solution against a solvent blank over a relevant wavelength range (typically 200-400 nm for naphthalenes).
-
Identify the wavelength(s) of maximum absorbance (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum fluorescence intensity (λ_em).
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of the fluorescence process relative to a standard of known quantum yield.
Methodology:
-
Selection of a Standard: Choose a fluorescence standard with a well-characterized quantum yield and with absorption and emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield (Φ_f) of the sample can be calculated using the following equation:
Φ_f(sample) = Φ_f(standard) × (Slope_sample / Slope_standard) × (n_sample² / n_standard²)
where 'Slope' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a sensitive photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Measurement:
-
Excite the sample with the pulsed light source at a wavelength corresponding to its absorption maximum.
-
The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is generated, representing the fluorescence decay profile.
-
-
Data Analysis:
-
The fluorescence lifetime (τ_f) is determined by fitting the decay curve to one or more exponential functions. For a single exponential decay, the lifetime is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for characterizing the photophysical properties of dimethoxynaphthalenes and the fundamental Jablonski diagram depicting the electronic transitions involved in fluorescence.
Caption: Experimental workflow for photophysical characterization.
Caption: Jablonski diagram illustrating electronic transitions.
Conclusion
References
- 1. edinst.com [edinst.com]
- 2. Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Performance of 1,5-Dimethoxynaphthalene Scaffolds in Molecular Sensing: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for sensitive and selective molecular sensors is paramount. Naphthalene-based fluorescent probes have emerged as a significant class of tools in this endeavor, prized for their robust photophysical properties. This guide provides a comparative assessment of the performance of molecular sensors featuring the 1,5-dimethoxynaphthalene core, placed in context with established alternative fluorescent probes. While this compound itself is not typically employed as a standalone molecular sensor, its derivatives are being explored for their potential in analyte detection.
Naphthalene and its derivatives are attractive building blocks for fluorescent probes due to their inherent characteristics, such as high quantum yields and photostability. The 1,5-disubstituted naphthalene framework, in particular, offers a versatile platform for the design of chemosensors. By attaching specific recognition moieties to this core, scientists can create sensors that exhibit a change in fluorescence upon binding to a target analyte. This change can manifest as an increase in fluorescence intensity ("turn-on"), a decrease ("turn-off" or quenching), or a shift in the emission wavelength (ratiometric).
Comparative Performance of Naphthalene-Based Fluorescent Probes
To objectively evaluate the performance of sensors derived from the this compound scaffold, it is essential to compare their key sensing parameters with those of other well-established fluorescent probes. The following tables summarize the performance of various naphthalene-based sensors for the detection of specific metal ions, a common application for this class of probes.
Table 1: Performance Comparison of Naphthalene-Based Fluorescent Probes for Al³⁺ Detection
| Probe Identifier | Target Ion | Other Ions Tested for Selectivity | Detection Limit (LOD) | Binding Constant (Kₐ) | Stoichiometry (Probe:Ion) | Fluorescence Response |
| F6 (Naphthalene Derivative) | Al³⁺ | Cu²⁺, Co²⁺, K⁺, Mg²⁺, Mn²⁺, Pb²⁺, Zn²⁺, Fe²⁺, Na⁺, Ca²⁺, Ni²⁺, Cd²⁺, Fe³⁺, Sn²⁺, Hg²⁺ | 8.73 x 10⁻⁸ M | 1.598 x 10⁵ M⁻¹ | 2:1 | Turn-on |
| L (Naphthalene-based Schiff Base) | Al³⁺ | Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺ | 1.0 x 10⁻⁷ M (in HEPES buffer) | - | - | Turn-on |
Table 2: Performance Comparison of Naphthalene-Based Fluorescent Probes for Zn²⁺ Detection
| Probe Identifier | Target Ion | Other Ions Tested for Selectivity | Detection Limit (LOD) | Binding Constant (Kₐ) | Stoichiometry (Probe:Ion) | Fluorescence Response |
| PLB3 (Naphthalene-based Schiff Base) | Zn²⁺ | Al³⁺, Cd²⁺, Co²⁺, Cu²⁺, K⁺, Mg²⁺, Fe³⁺, Mn²⁺, Ni²⁺, Pb²⁺, Hg²⁺ | 0.33 μM | 5.14 x 10⁷ M⁻¹ | 1:1 | Turn-on (8-fold enhancement) |
| Receptor 1 (Naphthol-based) | Zn²⁺ | - | - | - | - | Turn-on |
| NS (Naphthalene-derived Schiff Base) | Zn²⁺ | Cd²⁺ and other metal ions | 1.91 x 10⁻⁶ M | 7.88 x 10⁶ M⁻¹ | - | Turn-on (10-fold enhancement) |
Table 3: Performance Comparison of Naphthalene-Based Fluorescent Probes for Other Metal Ions
| Probe Identifier | Target Ion | Other Ions Tested for Selectivity | Detection Limit (LOD) | Binding Constant (Kₐ) | Stoichiometry (Probe:Ion) | Fluorescence Response |
| Probe L (Naphthalene Anhydride Derivative) | Cu²⁺ | Various metal ions and anions | 1.8 μM | - | 1:1 | Turn-off (Quenching) |
| ND (Naphthalene Derivative) | Ba²⁺ | Li⁺, Na⁺, K⁺, Cs⁺, Mg²⁺, Ca²⁺, Al³⁺, Pb²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu⁺, Cu²⁺, Ag⁺, Zn²⁺, Cd²⁺, Ce³⁺ | 9.56 x 10⁻⁸ M | - | - | - |
Signaling Pathways and Experimental Workflows
The functionality of these molecular sensors is underpinned by specific photophysical mechanisms. Understanding these pathways is crucial for interpreting experimental data and for the rational design of new probes.
Signaling Pathways
A common mechanism in "turn-on" naphthalene-based sensors is the inhibition of Photoinduced Electron Transfer (PET). In the absence of the target analyte, the fluorescence of the naphthalene fluorophore is quenched by an electron-rich receptor. Upon binding of the analyte, the electron transfer process is blocked, leading to a significant increase in fluorescence emission. This is often coupled with Chelation-Enhanced Fluorescence (CHEF). In "turn-off" sensors, the binding of the analyte can induce fluorescence quenching through various mechanisms, including energy transfer or the introduction of non-radiative decay pathways.
Experimental Workflows
The evaluation of a molecular sensor's performance follows a standardized set of experimental procedures. A typical workflow involves the synthesis and characterization of the probe, followed by fluorescence titration experiments to determine its sensitivity and binding affinity for the target analyte. Selectivity is assessed by testing the probe's response to a range of other potentially interfering species.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of sensor performance. The following are generalized protocols for key experiments in the assessment of naphthalene-based fluorescent probes.
General Protocol for Fluorescence Titration
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare a stock solution of the target analyte (e.g., a metal salt) in an appropriate solvent (e.g., deionized water).
-
Prepare a buffer solution to maintain a constant pH throughout the experiment (e.g., HEPES, TRIS-HCl).
-
-
Instrumentation:
-
Use a fluorescence spectrophotometer to record emission spectra.
-
-
Procedure:
-
Dilute the probe stock solution in the buffer to a working concentration (e.g., 10 µM).
-
Place a known volume of the diluted probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe.
-
Incrementally add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration.
-
From this titration curve, the binding constant (Kₐ) can be calculated using appropriate binding models (e.g., Benesi-Hildebrand).
-
The limit of detection (LOD) is typically calculated based on the standard deviation of the blank and the slope of the initial linear portion of the titration curve (LOD = 3σ/k).
-
General Protocol for Selectivity and Interference Studies
-
Preparation of Solutions:
-
Prepare stock solutions of a range of potentially interfering ions at the same concentration as the target analyte.
-
-
Procedure for Selectivity Test:
-
To separate solutions of the fluorescent probe, add an excess of each of the interfering ions.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response in the presence of interfering ions to the response with the target analyte.
-
-
Procedure for Competition Experiment:
-
To a solution of the fluorescent probe, add the target analyte to elicit a fluorescence response.
-
To this solution, add an excess of a potentially interfering ion.
-
Record the fluorescence emission spectrum and observe any changes in the signal, which would indicate displacement of the target analyte or co-binding.
-
Conclusion
While this compound is a valuable precursor in various chemical syntheses, its direct application as a molecular sensor is not well-documented. However, the broader family of naphthalene-based fluorescent probes, which can be conceptually derived from such scaffolds, demonstrates significant promise for the sensitive and selective detection of various analytes, particularly metal ions. The performance of these sensors, as quantified by their detection limits, binding constants, and selectivity, is competitive with other classes of fluorescent probes. The underlying signaling mechanisms, such as PET inhibition and fluorescence quenching, provide a rational basis for the design of new and improved sensors. The standardized experimental protocols outlined in this guide are essential for the rigorous evaluation and comparison of these powerful analytical tools, paving the way for their application in diverse fields from biomedical research to environmental monitoring.
Safety Operating Guide
Proper Disposal of 1,5-Dimethoxynaphthalene: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1,5-Dimethoxynaphthalene was not located in the available resources. The following guidance is synthesized from the SDS of the structurally related compound, 1,5-Dihydroxynaphthalene, and general safety protocols for naphthalene derivatives and aromatic ethers. These procedures should be considered as a preliminary guide. It is imperative to consult with a certified environmental management professional and to adhere strictly to all local, state, and federal regulations before proceeding with any disposal.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its disposal, emphasizing immediate safety protocols and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is essential that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes exposed skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and the environment.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable, and chemically compatible waste container for "this compound and related waste."
-
Do not mix this waste with other chemical waste streams unless explicitly approved by a qualified chemist or a waste management professional.
-
-
Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Disposal of Unused Product and Contaminated Materials:
-
For the disposal of unadulterated this compound, it should be treated as hazardous waste.
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must also be disposed of in the designated hazardous waste container.[1]
-
The waste container must be kept closed except when adding waste and stored in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide the disposal company with as much information as possible about the waste, including its composition and any potential hazards.
-
Naphthalene and its derivatives are often classified as hazardous waste, and their disposal is regulated. Incineration in a rotary kiln or fluidized bed is a common disposal method for such wastes.
-
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, a general procedure for handling spills of solid naphthalene derivatives can be followed:
-
Preparation: Don all necessary PPE as outlined in the table above. Ensure that spill control materials are readily available.
-
Containment: If a significant amount of solid is spilled, create a dike around the spill using an inert absorbent material to prevent it from spreading.
-
Absorption: Gently cover the spilled material with the absorbent.
-
Collection: Carefully sweep the mixture of the chemical and absorbent into a suitable, labeled, and sealable waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area using a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and place the cloth in the waste container.
-
Final Steps: Seal the waste container and store it in a designated hazardous waste accumulation area. Wash hands and any exposed skin thoroughly with soap and water.
Disposal Decision Workflow
Caption: Decision workflow for chemical waste disposal.
References
Essential Safety and Operational Guide for 1,5-Dimethoxynaphthalene
This guide provides immediate, essential safety and logistical information for handling 1,5-Dimethoxynaphthalene in a laboratory setting. It is designed to offer procedural, step-by-step guidance for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications for this compound are not fully detailed in the available resources, it is prudent to treat it as a potentially hazardous substance. Based on recommendations for similar compounds, the following PPE is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Minimizes inhalation of fine dust particles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Ensures exposed skin is minimized. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Operational Plan: Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the recommended PPE.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Plan
-
Container: Keep the container tightly closed to prevent contamination.
-
Environment: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
Segregation: Store separately from reactive chemicals.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is important for its safe handling.
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | PubChem[1] |
| Molecular Weight | 188.22 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 180-184 °C | Sigma-Aldrich |
Logical Relationship of Safety Protocols
The following diagram illustrates the logical flow of safety protocols when working with this compound.
Caption: Logical flow of safety procedures for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
